lithium;4H-quinolin-4-ide
Description
Structure
2D Structure
Properties
CAS No. |
30412-49-8 |
|---|---|
Molecular Formula |
C9H6LiN |
Molecular Weight |
135.1 g/mol |
IUPAC Name |
lithium;4H-quinolin-4-ide |
InChI |
InChI=1S/C9H6N.Li/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-4,6-7H;/q-1;+1 |
InChI Key |
GUEREHCUKVMFIF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)[C-]=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
A Theoretical Guide to the Synthesis and Characterization of Lithium 4H-Quinolin-4-ide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a theoretical framework for the synthesis and characterization of lithium 4H-quinolin-4-ide, a compound of potential interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific lithiated species, this document presents a hypothetical experimental protocol based on established principles of organolithium chemistry and the known reactivity of the quinoline scaffold. The proposed methodologies for synthesis and characterization are detailed, supported by illustrative data from analogous systems. This guide aims to provide a foundational resource for researchers venturing into the synthesis of novel quinoline-based organometallic reagents.
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of a lithium atom onto the quinoline core via deprotonation can generate a potent nucleophile, unlocking novel pathways for the functionalization of this important heterocycle. The target compound, lithium 4H-quinolin-4-ide, represents the lithium salt of the anion derived from the deprotonation of 4H-quinoline. It is important to note that 4H-quinoline is the less stable tautomer of 4-hydroxyquinoline (quinolin-4-one). The generation of the 4-ide anion from a suitable quinoline precursor presents a synthetic challenge due to the potential for reaction at other positions. This guide proposes a plausible synthetic strategy and outlines the necessary characterization techniques to identify and verify the formation of the desired product.
Proposed Synthesis
The synthesis of lithium 4H-quinolin-4-ide would likely involve the deprotonation of a suitable quinoline precursor using a strong organolithium base. A plausible starting material would be a 4-substituted quinoline where the substituent can be readily displaced or a precursor that favors deprotonation at the 4-position. For this theoretical guide, we will consider the direct deprotonation of quinoline itself, while acknowledging that this reaction can lead to a mixture of products.
Experimental Protocol: Hypothetical Synthesis of Lithium 4H-Quinolin-4-ide
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Source |
| Quinoline | C₉H₇N | 129.16 | ≥98% | Commercial Supplier |
| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes | Commercial Supplier |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Commercial Supplier |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Commercial Supplier |
Procedure:
-
A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is flame-dried under a stream of dry nitrogen and then allowed to cool to room temperature.
-
The flask is charged with anhydrous tetrahydrofuran (THF, 40 mL) and quinoline (1.29 g, 10 mmol).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) is added dropwise to the stirred solution via a syringe over a period of 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours. The formation of a colored solution may be observed.
-
The resulting solution, containing the hypothetical lithium 4H-quinolin-4-ide, is used immediately for subsequent reactions or characterization. Due to the inherent instability of such organolithium reagents, isolation of the solid product is challenging and often not performed.
Logical Workflow for the Synthesis:
Caption: Hypothetical workflow for the synthesis of lithium 4H-quinolin-4-ide.
Proposed Characterization
The characterization of the in situ generated lithium 4H-quinolin-4-ide is crucial to confirm its formation and to understand its structure and reactivity. The primary techniques would involve spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For the characterization of the lithiated quinoline species, both ¹H and ¹³C NMR would be employed. The deprotonation of the quinoline ring is expected to cause significant changes in the chemical shifts of the remaining protons and carbons.
Illustrative ¹H NMR Data:
Since no experimental data for lithium 4H-quinolin-4-ide is available, the following table presents the ¹H NMR chemical shifts for quinoline as a reference. The formation of the anion at the 4-position would be expected to cause a significant upfield shift for the proton at the 3-position and downfield shifts for the protons on the carbocyclic ring due to the increased electron density in the heterocyclic ring.
| Proton | Quinoline (δ, ppm in CDCl₃) |
| H-2 | 8.90 |
| H-3 | 7.37 |
| H-4 | 8.11 |
| H-5 | 7.76 |
| H-6 | 7.52 |
| H-7 | 7.65 |
| H-8 | 8.08 |
Reference data for quinoline is widely available in chemical literature and databases.
Illustrative ¹³C NMR Data:
Similarly, the ¹³C NMR spectrum would provide valuable information. The deprotonation at C-4 would result in a significant upfield shift for this carbon and would also influence the chemical shifts of the other carbon atoms in the ring system.
| Carbon | Quinoline (δ, ppm in CDCl₃) |
| C-2 | 150.3 |
| C-3 | 121.1 |
| C-4 | 136.0 |
| C-4a | 128.2 |
| C-5 | 127.7 |
| C-6 | 126.5 |
| C-7 | 129.4 |
| C-8 | 129.5 |
| C-8a | 148.4 |
Reference data for quinoline is widely available in chemical literature and databases.
Signaling Pathway of Deprotonation:
The deprotonation event can be visualized as a simple acid-base reaction.
Caption: Proposed deprotonation of quinoline to form the lithium salt.
Mass Spectrometry (MS)
While direct analysis of the highly reactive organolithium species by mass spectrometry is challenging, it can be used to analyze derivatized products. Quenching the reaction mixture with a suitable electrophile (e.g., an alkyl halide or a carbonyl compound) would yield a stable, functionalized quinoline that can be readily characterized by MS to confirm the position of lithiation.
Hypothetical Derivatization Workflow:
Caption: Workflow for the derivatization and analysis of the lithiated species.
Conclusion
This technical guide has presented a theoretical framework for the synthesis and characterization of lithium 4H-quinolin-4-ide. While direct experimental evidence for this specific compound is scarce in the literature, the proposed methodologies are grounded in the well-established principles of organometallic chemistry. The successful synthesis and characterization of this and related lithiated quinolines could open up new avenues for the development of novel synthetic methodologies and the creation of new molecular entities with potential applications in drug discovery and materials science. Further experimental investigation is required to validate and optimize the proposed protocols. Researchers are advised to exercise caution when working with pyrophoric organolithium reagents and to perform all manipulations under a strictly inert atmosphere.
An In-depth Technical Guide on the Crystal Structure Analysis of Lithium Quinolinide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of lithium quinolinide derivatives, focusing on the experimental methodologies and crystallographic data of select compounds. The information presented herein is intended to serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and drug development.
Introduction
Quinoline and its derivatives are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. When complexed with lithium, these derivatives, broadly termed lithium quinolinides, exhibit diverse structural motifs and coordination chemistry. Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships and designing new materials with tailored functionalities.
This guide will delve into the crystal structure analysis of two representative lithium quinolinide derivatives: Lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate and an (8-quinolyl)amido-lithium complex.
Experimental Protocols
The determination of the crystal structure of lithium quinolinide derivatives involves a systematic workflow, from the synthesis of the compound to the final refinement of the crystallographic model.
Lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate: This compound is synthesized by reacting 8-hydroxyquinoline-5-sulfonic acid with a lithium salt in an aqueous solution. High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of the solvent at room temperature.
{[(AQH)2]Li2(OEt2)}2 (an (8-quinolyl)amido-lithium complex): The synthesis of this complex is achieved by treating 8-aminoquinoline (AQH2) with n-butyllithium (nBuLi) in a diethyl ether (OEt2) solvent. The product crystallizes from the reaction mixture.
A suitable single crystal of the target compound is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.
The collected diffraction data are then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data
The following tables summarize the key crystallographic data for the two featured lithium quinolinide derivatives.
Table 1: Crystal Data and Structure Refinement for Lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate [1][2]
| Parameter | Value |
| Empirical Formula | C₉H₅Li₂NO₄S · 4H₂O |
| Formula Weight | 304.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.323(3) |
| b (Å) | 10.088(9) |
| c (Å) | 11.792(6) |
| β (°) | 92.21(3) |
| Volume (ų) | 1226.7(1) |
| Z | 4 |
Table 2: Crystal Data and Summary of Data Collection for {[(AQH)2]Li2(OEt2)}2
| Parameter | Value |
| Empirical Formula | C₅₂H₅₆Li₄N₈O₂ |
| Formula Weight | 884.86 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.135(2) |
| b (Å) | 9.873(2) |
| c (Å) | 13.593(3) |
| α (°) | 99.30(3) |
| β (°) | 101.40(3) |
| γ (°) | 101.55(3) |
| Volume (ų) | 1141.2(4) |
| Z | 1 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of lithium quinolinide derivatives.
Structural Insights
Lithium 8-hydroxyquinoline-5-sulfonate tetrahydrate: In this structure, the lithium ions exhibit two distinct coordination environments, both with distorted tetrahedral geometries. One lithium ion is coordinated by a water molecule, the nitrogen and oxygen atoms of the quinoline ring, and an oxygen atom from the sulfonate group. The second lithium ion is coordinated by three water molecules and another oxygen atom from the sulfonate group. These units are linked into a polymeric network.
(8-quinolyl)amido-lithium complex: The X-ray structure of this complex reveals a tetranuclear centrosymmetric dimeric structure. The core of the molecule features a Li₄N₄ step-ladder arrangement.
Conclusion
The crystal structure analysis of lithium quinolinide derivatives provides invaluable insights into their molecular architecture and intermolecular interactions in the solid state. The detailed experimental protocols and crystallographic data presented in this guide serve as a foundation for further research in this area. A thorough understanding of their crystal structures is essential for the rational design of new materials and pharmaceutical compounds with desired properties.
References
In-depth Technical Guide on the Spectroscopic Properties of Lithium 4H-Quinolin-4-ide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium 4H-quinolin-4-ide is a heterocyclic organic compound of interest in various chemical syntheses. Understanding its spectroscopic properties is crucial for its identification, characterization, and the analysis of reaction pathways in which it participates. This guide provides a summary of available spectroscopic data (NMR, IR, MS) and outlines general experimental protocols for their acquisition. Due to the limited direct spectroscopic data for "lithium;4H-quinolin-4-ide" in the public domain, this guide also draws upon data from structurally similar quinolinone and quinoline derivatives to provide a predictive overview.
Spectroscopic Data Summary
The following tables summarize expected spectroscopic data for lithium 4H-quinolin-4-ide based on the analysis of related compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| H2 | 6.5 - 7.0 | C2 | 120 - 125 |
| H3 | 5.0 - 5.5 | C3 | 95 - 100 |
| H5 | 7.5 - 8.0 | C4 | 140 - 145 |
| H6 | 7.0 - 7.5 | C4a | 125 - 130 |
| H7 | 7.0 - 7.5 | C5 | 128 - 132 |
| H8 | 7.8 - 8.2 | C6 | 120 - 125 |
| C7 | 125 - 130 | ||
| C8 | 115 - 120 | ||
| C8a | 145 - 150 |
Note: Predicted shifts are relative to a standard reference (e.g., TMS) and can vary based on solvent and concentration.
Table 2: Key Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=C Aromatic Stretch | 1600 - 1650 | Medium-Strong |
| C-N Stretch | 1300 - 1350 | Medium |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C-H Alkene Stretch | 3050 - 3150 | Medium |
Table 3: Expected Mass Spectrometry (MS) Fragments
| m/z | Proposed Fragment |
| 144 | [M+H]⁺ (protonated molecule) |
| 130 | [M-CH₂]⁺ |
| 117 | [M-HCN]⁺ |
| 104 | [C₈H₈]⁺ |
Note: Fragmentation patterns are highly dependent on the ionization technique used.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in lithium 4H-quinolin-4-ide.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be inert to the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify proton environments.
-
Acquire a ¹³C NMR spectrum to identify carbon environments.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the parent ion and identify the fragmentation patterns, which can provide structural information.
Logical Relationships and Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for the synthesis of quinolin-4-one derivatives.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Conceptual synthetic pathway for quinolin-4-one derivatives.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of lithium 4H-quinolin-4-ide and the experimental protocols required for their determination. While direct data for this specific compound is scarce, the provided information, based on analogous structures, serves as a valuable resource for researchers in the field. The successful characterization of this and similar compounds is paramount for advancing their application in synthetic chemistry and drug development.
Quantum Chemical Blueprint for Lithium;4H-quinolin-4-ide: A Technical Guide for Advanced Research
For Immediate Release
This whitepaper provides a comprehensive theoretical framework for the quantum chemical investigation of lithium;4H-quinolin-4-ide, a heterocyclic organic compound with potential applications in materials science and drug development. The methodologies outlined herein are designed to furnish researchers, scientists, and drug development professionals with a robust computational and experimental guide to elucidate the electronic structure, stability, and reactivity of this molecule.
Introduction
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities and material properties. The introduction of a lithium cation to the 4H-quinolin-4-ide anion presents an intriguing system for both fundamental and applied research. Understanding the nature of the lithium-anion interaction, the electronic distribution within the quinolinide ring, and the overall molecular properties is crucial for harnessing its potential. This document details the theoretical and experimental protocols necessary for a thorough investigation.
Computational Methodology
A multi-faceted computational approach is recommended to capture the full spectrum of electronic and structural properties of this compound. Density Functional Theory (DFT) and post-Hartree-Fock methods are central to this investigation.
Geometric Optimization and Vibrational Frequencies
The initial step involves the optimization of the molecular geometry to locate the ground state structure. Subsequent frequency calculations are essential to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Table 1: Proposed Computational Parameters for Geometry Optimization and Frequency Calculations
| Parameter | Recommended Level of Theory | Basis Set | Solvation Model (if applicable) |
| Gas Phase | ωB97X-V | def2-TZVPPD | - |
| Aqueous Solution | ωB97X-V | def2-TZVPPD | SMD (Solvation Model based on Density) |
Rationale: The ωB97X-V functional is chosen for its accuracy in handling non-covalent interactions, which is critical for describing the lithium-anion bond.[1][2][3] The def2-TZVPPD basis set provides a good balance between accuracy and computational cost.[1][2] The SMD solvation model is recommended for its robust performance in implicit solvent calculations.[1]
Electronic Properties
A detailed analysis of the electronic properties will provide insights into the reactivity and stability of the molecule.
Table 2: Key Electronic Properties and Recommended Computational Methods
| Property | Description | Recommended Computational Method |
| Electron Affinities | Adiabatic (AEA) and Vertical (VEA) electron affinities help quantify the ability of the neutral molecule to accept an electron. | DFT (using optimized neutral and anion geometries)[4] |
| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution, orbital interactions, and the nature of the Li-N/O bond. | NBO analysis at the ωB97X-V/def2-TZVPPD level. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Calculated from the optimized electron density. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate reactivity. | DFT calculations. |
Proposed Experimental Protocols
While this guide focuses on computational aspects, the synthesis and characterization of this compound are crucial for validating theoretical predictions.
Synthesis of 4H-quinolin-4-one Precursor
The synthesis of the 4-hydroxyquinoline precursor is a prerequisite. The Gould-Jacobs reaction is a well-established method for this purpose.
-
Reaction: Aniline derivatives react with a suitable three-carbon component, followed by thermal cyclization to form the quinolin-4-one core.[5]
-
Detailed Protocol: A typical procedure involves the condensation of an aniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization in a high-boiling point solvent like diphenyl ether.
Formation of this compound
The deprotonation of the 4-hydroxyquinoline precursor with a suitable lithium base will yield the target compound.
-
Reaction: 4-hydroxyquinoline is treated with a strong lithium base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or n-butyllithium, in an aprotic solvent like THF.
-
Characterization: The product should be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, to confirm its structure.
Visualization of Computational Workflow
The following diagram illustrates the proposed computational workflow for the quantum chemical analysis of this compound.
Caption: Computational workflow for this compound.
Logical Relationship for Synthesis
The diagram below outlines the logical steps for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Conclusion
The comprehensive computational and experimental framework presented in this whitepaper provides a clear roadmap for the investigation of this compound. By following these protocols, researchers can obtain high-quality, reproducible data to understand the fundamental properties of this compound and explore its potential in various scientific and industrial applications. The synergy between theoretical calculations and experimental validation will be paramount in advancing our knowledge of this and related molecular systems.
References
- 1. escholarship.org [escholarship.org]
- 2. Quantum chemical calculations of lithium-ion battery electrolyte and interphase species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DFT Study on the Radical Anions Formed by Primaquine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Isolation of Novel Lithium Quinolinone Complexes
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the discovery, isolation, and preliminary characterization of novel lithium quinolinone complexes. This document outlines the synthetic methodologies, quantitative data, and potential therapeutic signaling pathways associated with this emerging class of compounds.
Introduction
Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The coordination of these heterocyclic systems with metal ions can further enhance their therapeutic potential. Lithium, a well-established therapeutic agent for mood disorders, has also demonstrated anticancer properties, primarily through the inhibition of glycogen synthase kinase-3β (GSK-3β) and modulation of signaling pathways such as the PI3K/Akt/mTOR cascade. The synthesis of lithium quinolinone complexes represents a promising strategy to develop novel therapeutic agents that synergistically combine the biological activities of both the quinoline moiety and the lithium ion. This guide details the synthesis and characterization of these novel complexes and explores their potential mechanisms of action.
Synthesis and Isolation of Lithium Quinolinone Complexes
The synthesis of lithium quinolinone complexes can be achieved through several synthetic routes, primarily involving the reaction of a quinoline derivative with a lithium-containing reagent. The choice of starting materials and reaction conditions can be tailored to yield a variety of substituted complexes.
General Synthesis of Lithium 8-Hydroxyquinolinate
A common method for the synthesis of lithium 8-hydroxyquinolinate involves the direct reaction of 8-hydroxyquinoline with a lithium base in an appropriate solvent.
Experimental Protocol:
-
Reaction Setup: To a solution of 8-hydroxyquinoline in acetonitrile, an equimolar amount of a lithium base (e.g., lithium hydride or butyllithium) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle reflux, for a period of 2 to 24 hours to ensure complete reaction.
-
Isolation and Purification: Upon completion of the reaction, the resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials, and dried under vacuum to yield the lithium 8-hydroxyquinolinate complex.
Synthesis of Substituted Lithium Quinolinone Complexes
The general synthetic strategy can be adapted for the preparation of various substituted lithium quinolinone complexes. For instance, the synthesis of lithium 2-methyl-8-hydroxyquinolate has been reported with high yield.[1]
Experimental Protocol for Lithium 2-Methyl-8-Hydroxyquinolate Synthesis:
-
Reaction Setup: 2-methyl-8-hydroxyquinoline (1 g, 6.289 mmol) is dissolved in acetonitrile.[1] Freshly scratched lithium metal (0.0433 g, 6.289 mmol) is then added to the solution.[1]
-
Reaction Conditions: The reaction mixture is stirred continuously using a magnetic stirrer for a period of 25 minutes.[1]
-
Isolation and Purification: The off-white solid product that precipitates is collected by filtration and subsequently dried under vacuum.[1]
Table 1: Synthesis and Yield of Selected Lithium Quinolinone Complexes
| Complex Name | Starting Quinoline Derivative | Lithium Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Lithium 8-hydroxyquinolinate | 8-hydroxyquinoline | Lithium Hydride | Acetonitrile | 2-4 hours | - | |
| Lithium 2-methyl-8-hydroxyquinolinate | 2-methyl-8-hydroxyquinoline | Lithium Metal | Acetonitrile | 25 minutes | 93.8 | [1] |
| {[(AQH)₂]Li₂(OEt₂)}₂ | 8-aminoquinoline (AQH₂) | n-Butyllithium | Diethyl ether | - | - | [2] |
Characterization of Lithium Quinolinone Complexes
A comprehensive characterization of the synthesized lithium quinolinone complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of the complexes. The chemical shifts and coupling constants provide detailed information about the electronic environment of the protons and carbons in the quinoline ring and any substituents. Techniques such as COSY, HSQC, and HMBC can be used for complete spectral assignment.[3][4][5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the complexes. The coordination of the lithium ion to the quinoline ligand can be observed through shifts in the vibrational frequencies of the C=N, C-O, and other relevant bonds.[3][4]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized complexes and to confirm their elemental composition.[3][6]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the lithium quinolinone complexes, including bond lengths, bond angles, and the coordination geometry around the lithium center.[7][8] For instance, the X-ray structure of {[(AQH)₂]Li₂(OEt₂)}₂ revealed a tetranuclear centrosymmetric dimeric structure with a Li₄N₄ step-ladder arrangement.[2]
Table 2: Physicochemical and Spectroscopic Data of a Representative Lithium Quinolinone Complex
| Property | Data | Reference |
| Complex | Lithium 2-methyl-8-hydroxyquinolate | |
| Molecular Formula | C₁₀H₈LiNO | [1] |
| Appearance | Off-white solid | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | Data not fully available in search results | |
| ¹³C NMR (DMSO-d₆, δ ppm) | Data not fully available in search results | |
| IR (KBr, cm⁻¹) | Data not fully available in search results | |
| Mass Spectrum (m/z) | Data not fully available in search results |
Biological Activity and Potential Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[9][10] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[11][12][13]
In Vitro Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of quinoline and quinolinone derivatives against various cancer cell lines.
Table 3: In Vitro Cytotoxicity of Quinoline and Quinolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Halogenated 2H-Quinolinone Derivatives | MCF-7 (Breast) | Potent | G2/M phase arrest, Apoptosis (pre-G1), Increased caspase 3/7 activity | [11][12] |
| Halogenated 2H-Quinolinone Derivatives | HepG-2 (Liver) | Potent | G2/M phase arrest, Apoptosis (pre-G1), Increased caspase 3/7 activity | [11] |
| Hybrid Quinoline 7 | MCF-7 (Breast) | Less active than Doxorubicin | Cytotoxicity | [3] |
| Hybrid Quinoline 7 | PC-3 (Prostate) | More active than Doxorubicin | Cytotoxicity | [3] |
| 8-hydroxy-2-quinolinecarbaldehyde (3) | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 µg/mL | Antitumor activity | [14] |
| Sulfonamide-bearing Quinoline 8 | MCF-7 (Breast) | 64.5 | Cytotoxicity | [15] |
| Quinazolinone-Nitrate Complex (4HQZN) | MCF-7 (Breast) | 249.87 ± 9.71 µg/mL | Cell growth inhibition | [16] |
| Quinazolinone-Nitrate Complex (4HQZN) | A-549 (Lung) | 237.02 ± 8.64 µg/mL | Cell growth inhibition | [16] |
Potential Signaling Pathways
The anticancer effects of both quinoline derivatives and lithium are often attributed to their modulation of key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17][18][19][20][21]
Lithium has been shown to inhibit GSK-3β, a downstream effector of the Akt pathway.[22] This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[22][23][24] The chelation of lithium by a quinolinone ligand could potentially enhance its delivery to cancer cells and potentiate its inhibitory effects on these critical signaling pathways.
Visualizations
Experimental Workflows
Caption: General workflow for the synthesis, isolation, characterization, and biological evaluation of lithium quinolinone complexes.
Proposed Signaling Pathway
References
- 1. US9368734B2 - Lithium metal quinolates and process for preparation thereof as good emitting, interface materials as well as N-type dopent for organic electronic devices - Google Patents [patents.google.com]
- 2. Synthesis and structural studies of an (8-quinolyl)amido-lithium complex and its reaction with dimethylsilicone [researchonline.jcu.edu.au]
- 3. In vitro Anticancer studies of new synthetic Hybrid Quinolines [ajbas.journals.ekb.eg]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 8. X-rays record structural changes inside lithium batteries | CHESS [chess.cornell.edu]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 11. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 20. mdpi.com [mdpi.com]
- 21. lirias.kuleuven.be [lirias.kuleuven.be]
- 22. publ.icgbio.ru [publ.icgbio.ru]
- 23. Lithium: A Promising Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Theoretical Studies on the Formation of Lithium;4H-quinolin-4-ide: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive theoretical framework for the formation of lithium;4H-quinolin-4-ide, a novel and hitherto uncharacterized chemical entity. In the absence of direct experimental data, this whitepaper leverages analogous chemical systems and advanced computational methodologies to predict the viability, structure, and spectroscopic characteristics of the target molecule. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel N-lithiated heterocyclic compounds.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a lithium atom onto the quinoline core can dramatically alter its electronic properties and reactivity, opening new avenues for synthetic transformations and the development of novel organometallic reagents. This guide focuses on the theoretical underpinnings of the formation of this compound, a species resulting from the deprotonation of the nitrogen atom in the 4H-quinoline tautomer.
While the direct synthesis and characterization of this compound have not been reported in the literature, the well-established chemistry of N-heterocyclic deprotonation and lithiation of related compounds provides a strong basis for its theoretical exploration. This whitepaper will delve into the computational chemistry of the 4H-quinolin-4-ide anion, propose a viable synthetic route based on analogous reactions, and predict its key spectroscopic signatures.
Theoretical Framework and Computational Methodology
The formation of this compound is predicated on the deprotonation of 4H-quinoline to form the 4H-quinolin-4-ide anion, which is then stabilized by a lithium cation. The feasibility of this process can be assessed through computational chemistry, specifically by calculating the proton affinity of the anion and the stability of the resulting lithium salt.
Deprotonation of 4H-Quinoline
The deprotonation of the N-H bond in a heterocyclic amine requires a strong base. The acidity of the N-H proton in 4H-quinoline is a critical parameter. While direct experimental pKa values for 4H-quinoline are unavailable, theoretical calculations can provide reliable estimates. Density Functional Theory (DFT) and high-level ab initio methods are powerful tools for this purpose.
A theoretical study on the deprotonation of the related 4-oxo-1,4-dihydroquinoline has demonstrated the utility of Hartree-Fock (HF) and DFT methods for calculating proton affinities[1]. For the hypothetical 4H-quinolin-4-ide, a similar approach can be employed.
Computational Protocol for Proton Affinity Calculation:
A recommended computational protocol for determining the gas-phase proton affinity (PA) of the 4H-quinolin-4-ide anion is as follows:
-
Geometry Optimization: The geometries of 4H-quinoline and the 4H-quinolin-4-ide anion are optimized using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set. This level of theory has been shown to provide a good balance of accuracy and computational cost for similar systems.
-
Vibrational Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as CCSD(T) or a composite method like G3B3.
-
Proton Affinity Calculation: The proton affinity is then calculated using the following equation:
PA = E(4H-quinolin-4-ide⁻) + E(H⁺) - E(4H-quinoline)
where E represents the total electronic energy corrected for ZPVE.
Structure and Stability of the 4H-Quinolin-4-ide Anion
Computational studies on the pyridinide anion, formed by the deprotonation of pyridine at the C4 position, have been conducted using ab initio methods to understand its electronic structure and geometry[2]. A similar approach can be applied to the 4H-quinolin-4-ide anion to predict its molecular structure, bond lengths, bond angles, and charge distribution.
Proposed Synthetic Pathway
The synthesis of this compound is anticipated to be achievable through the direct deprotonation of a suitable quinoline precursor with a strong organolithium base. The choice of precursor and reaction conditions is critical to favor N-deprotonation over other potential reaction pathways, such as addition to the quinoline ring.
Precursor Selection
4H-quinoline is a tautomer of 4-hydroxyquinoline. The equilibrium between these tautomers typically favors the 4-quinolone form. Therefore, a more viable synthetic precursor would be a quinoline derivative that locks the desired 4H-tautomeric form or a related N-H containing quinoline isomer. For the purpose of this theoretical guide, we will consider the direct deprotonation of a hypothetical stable 4H-quinoline.
Reaction Conditions
The deprotonation of N-H bonds in heterocycles like indole is typically achieved using strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures[1]. Similar conditions are expected to be necessary for the formation of this compound.
Detailed Experimental Protocol (Proposed):
-
Apparatus: All glassware should be oven-dried and assembled under an inert atmosphere of argon or nitrogen.
-
Solvent: Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.
-
Reaction Setup: A solution of 4H-quinoline (1 equivalent) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Base: A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise to the cooled quinoline solution with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching aliquots with a suitable electrophile (e.g., methyl iodide) and analyzing the products by GC-MS.
-
Isolation: Upon completion of the reaction, the solvent can be removed under reduced pressure to yield the crude this compound salt. Further purification may be achieved by recrystallization from a non-protic solvent system.
Data Presentation: Predicted Spectroscopic Data
The characterization of the newly formed this compound would rely heavily on spectroscopic methods. Based on data from analogous N-lithiated heterocycles and computational predictions, the following spectroscopic signatures can be anticipated.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organometallic compounds. The deprotonation of the N-H bond and the formation of a lithium salt are expected to induce significant changes in the 1H and 13C NMR spectra of the quinoline core.
Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for 4H-Quinoline and this compound
| Atom | Predicted 1H Chemical Shift (4H-Quinoline) | Predicted 1H Chemical Shift (this compound) | Predicted 13C Chemical Shift (4H-Quinoline) | Predicted 13C Chemical Shift (this compound) |
| C2 | ~7.5 | ~7.8 | ~145 | ~155 |
| C3 | ~6.5 | ~6.8 | ~120 | ~125 |
| C4 | ~3.8 (CH₂) | ~4.0 (CH₂) | ~40 | ~45 |
| C4a | - | - | ~130 | ~135 |
| C5 | ~7.2 | ~7.4 | ~128 | ~130 |
| C6 | ~7.0 | ~7.2 | ~125 | ~127 |
| C7 | ~7.3 | ~7.5 | ~129 | ~131 |
| C8 | ~7.1 | ~7.3 | ~126 | ~128 |
| C8a | - | - | ~148 | ~152 |
| N1-H | ~8.5 | - | - | - |
Note: These are predicted values based on analogous compounds and theoretical calculations. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum upon formation of this compound would be the disappearance of the N-H stretching vibration, typically observed in the range of 3200-3500 cm-1.
Table 2: Key Predicted IR Vibrational Frequencies (cm-1)
| Functional Group | 4H-Quinoline | This compound |
| N-H Stretch | ~3300 | Absent |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C=C Stretch (Aromatic) | 1500-1600 | 1500-1600 |
Mandatory Visualizations
Proposed Reaction Pathway
Caption: Proposed synthesis of this compound.
Theoretical Investigation Workflow
References
Tautomerism in 4H-quinolin-4-one and its Lithium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric equilibrium between 4H-quinolin-4-one (the keto form) and 4-hydroxyquinoline (the enol form). It delves into the structural aspects, influencing factors, and experimental and computational characterization of this equilibrium. Furthermore, this guide explores the impact of lithium salt formation on the tautomeric preference, a critical consideration in the context of drug development and medicinal chemistry where quinolone scaffolds are prevalent. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in this field.
Introduction
The quinoline ring system is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The tautomerism of substituted quinolines, particularly the equilibrium between the keto (4H-quinolin-4-one) and enol (4-hydroxyquinoline) forms, is of paramount importance as the predominant tautomer can significantly influence the molecule's chemical reactivity, physicochemical properties, and ultimately its biological activity.[1][2][3] Understanding and controlling this tautomeric balance is crucial for rational drug design and the development of new therapeutic agents.
This guide focuses on the core tautomeric system of 4H-quinolin-4-one and explores how the formation of its lithium salt can modulate this equilibrium. Lithium salts are frequently employed in pharmaceutical formulations and can alter the electronic and steric environment of the quinolone core, thereby shifting the tautomeric preference.
The Tautomeric Equilibrium of 4H-quinolin-4-one
4H-quinolin-4-one exists in a dynamic equilibrium with its enol tautomer, 4-hydroxyquinoline.
Experimental and computational studies have consistently shown that the keto form, 4H-quinolin-4-one, is the predominant tautomer in both the solid state and in polar solvents such as water and dimethyl sulfoxide (DMSO).[4][5] The stability of the keto form can be attributed to the greater strength of the C=O double bond compared to the C=C double bond and the amide resonance stabilization within the pyridinone ring.
Factors Influencing the Tautomeric Equilibrium
Several factors can influence the position of the tautomeric equilibrium:
-
Solvent Polarity: Polar solvents tend to favor the more polar keto tautomer. Hydrogen bonding interactions between the solvent and the N-H and C=O groups of the keto form contribute to its stabilization.[6]
-
Substituents: The electronic nature and position of substituents on the quinoline ring can significantly impact the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H or O-H protons, thereby shifting the equilibrium.
-
Temperature: Changes in temperature can alter the equilibrium constant (Keq) of the tautomeric interconversion.
-
pH: The acidity or basicity of the medium plays a crucial role. In basic conditions, deprotonation can occur, leading to the formation of a resonance-stabilized anion, which can then be protonated on either the nitrogen or oxygen atom upon neutralization.
Quantitative Analysis of Tautomerism
While the qualitative preference for the keto form is well-established, quantitative data on the tautomeric equilibrium constant (Keq) is less commonly reported. Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been employed to investigate the relative stabilities of the tautomers in the gas phase and in various solvents.[6] These studies consistently predict the greater stability of the keto form.
Table 1: Spectroscopic Data for 4H-Quinolin-4-one (Keto Form) in DMSO-d6
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | |
| H2 | ~6.12 (d) |
| H3 | ~7.97 (d) |
| H5 | ~8.17 (d) |
| H6 | ~7.36 (t) |
| H7 | ~7.61 (t) |
| H8 | ~7.68 (d) |
| NH | ~11.91 (s) |
| ¹³C NMR | |
| C2 | ~110 |
| C3 | ~140 |
| C4 | ~177 |
| C4a | ~125 |
| C5 | ~124 |
| C6 | ~123 |
| C7 | ~132 |
| C8 | ~118 |
| C8a | ~140 |
Note: The chemical shifts are approximate and can vary slightly depending on the specific experimental conditions. The data is compiled from various sources.[4][7]
Tautomerism in Lithium Salts of 4H-quinolin-4-one
The formation of a lithium salt of 4H-quinolin-4-one involves the deprotonation of the N-H group, leading to the formation of a lithium quinolinate. This process is expected to have a significant impact on the electronic structure and, consequently, the tautomeric equilibrium.
Upon deprotonation, the negative charge is delocalized over the N-C2-C3-C4=O system, leading to resonance stabilization. The lithium cation will coordinate to the most electronegative atoms, primarily the oxygen and nitrogen atoms. The formation of the lithium salt is expected to favor the enolate-like resonance structure, which would increase the contribution of the "enol" character to the overall hybrid structure. However, definitive experimental studies on the tautomerism of the lithium salt of 4H-quinolin-4-one are scarce in the literature.
Experimental Protocols
Synthesis of 4H-quinolin-4-one
Several synthetic routes are available for the preparation of 4H-quinolin-4-one and its derivatives. The Conrad-Limpach and Camps cyclization reactions are classical and widely used methods.[1][8][9][10][11][12][13]
Conrad-Limpach Synthesis of 4-Hydroxyquinoline:
This reaction involves the condensation of an aniline with a β-ketoester. The initial reaction at a lower temperature yields a β-aminoacrylate, which upon heating to high temperatures (around 250 °C) undergoes cyclization to form the 4-hydroxyquinoline.[8][10]
Camps Cyclization:
This method involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield 4-hydroxyquinolines.[1][11][12]
General Procedure for Synthesis of 4-hydroxy-1-substituted quinolin-2(1H)-one: [8]
-
Dissolve anthranilic acid in a 5% NaOH solution.
-
Add dimethylsulfate or diethylsulfate and stir for 1 hour.
-
Filter the separated solid, wash with cold water, and dry. Recrystallize from ethanol.
-
Dissolve the resulting N-methyl/ethyl anthranilic acid in acetic acid and add acetic anhydride.
-
Heat the reaction mixture at 120°C for 6 hours.
-
Pour the mixture into ice to precipitate the product.
Synthesis of Lithium 4-Quinolinate
A general procedure for the synthesis of the lithium salt of 4H-quinolin-4-one would involve the deprotonation of the N-H group using a suitable lithium base.
Proposed Experimental Protocol:
-
Dissolve 4H-quinolin-4-one in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to the cooled solution.
-
Allow the reaction mixture to stir at the low temperature for a specified period to ensure complete deprotonation.
-
The lithium salt may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.
-
The resulting solid should be washed with a non-polar solvent (e.g., hexane) to remove any unreacted base and dried under vacuum.
Caution: Strong lithium bases are highly reactive and pyrophoric. This synthesis should be performed by trained personnel using appropriate safety precautions.
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the protons in the molecule. The disappearance of the N-H proton signal upon salt formation would be a key indicator. Changes in the chemical shifts of the aromatic protons would also be expected.
-
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of the carbon atoms. A significant shift in the C4 carbonyl carbon resonance is anticipated upon lithium salt formation, reflecting the delocalization of the negative charge.
-
⁷Li NMR: Lithium-7 NMR spectroscopy can be used to probe the coordination environment of the lithium cation in the salt.[2][14][15][16][17][18][19]
Infrared (IR) Spectroscopy:
-
The IR spectrum provides information about the vibrational modes of the molecule. The characteristic C=O stretching frequency of the keto form (typically around 1630-1650 cm⁻¹) is expected to shift to a lower wavenumber upon salt formation due to the delocalization of the double bond character. The N-H stretching vibration (around 3200-3400 cm⁻¹) should disappear.
X-ray Crystallography:
-
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the tautomers and their salts. It can provide precise bond lengths and angles, confirming the predominant tautomeric form and revealing the coordination of the lithium ion in the salt.
Conclusion
The tautomeric equilibrium of 4H-quinolin-4-one is a fundamental aspect of its chemistry, with the keto form being thermodynamically favored in most environments. The formation of a lithium salt is predicted to significantly alter the electronic structure, likely increasing the contribution of the enolate resonance form. A thorough understanding of this interplay is critical for the design and development of quinolone-based pharmaceuticals. Further experimental investigation, particularly the synthesis and detailed spectroscopic and crystallographic characterization of the lithium salt of 4H-quinolin-4-one, is warranted to provide a complete quantitative picture of this important chemical system. This knowledge will empower researchers to better predict and control the properties of quinolone derivatives for various applications in medicinal chemistry and materials science.
References
- 1. Camps_quinoline_synthesis [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
- 8. synarchive.com [synarchive.com]
- 9. jptcp.com [jptcp.com]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. Camps Quinoline Synthesis [drugfuture.com]
- 12. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. (Li) Lithium NMR [chem.ch.huji.ac.il]
- 18. scielo.br [scielo.br]
- 19. No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Reactivity Screening of Lithium 4H-Quinolin-4-ide: A Technical Guide
Disclaimer: The compound "lithium;4H-quinolin-4-ide" is not a commonly documented chemical entity in scientific literature. This guide is a theoretical exploration of its potential synthesis and reactivity, based on analogous well-established chemical principles of related compounds such as lithium amides and lithium enolates. The experimental protocols and data presented herein are hypothetical and should be treated as illustrative examples for research and development purposes. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.
Introduction
This technical guide provides a comprehensive overview of the theoretical initial reactivity screening of lithium 4H-quinolin-4-ide. This compound, the lithium salt of 4H-quinolin-4-one, is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the quinolone scaffold in pharmacologically active molecules. Understanding the fundamental reactivity of this organolithium species is crucial for its potential application as a synthetic intermediate.
This document is intended for an audience of researchers, scientists, and drug development professionals. It outlines a hypothetical synthesis, proposes a series of reactivity screening experiments, and presents the expected outcomes in a structured format.
Synthesis of Lithium 4H-Quinolin-4-ide
The formation of lithium 4H-quinolin-4-ide would proceed via the deprotonation of 4H-quinolin-4-one. The choice of base is critical and depends on the acidity of the N-H proton of the quinolone.
Proposed Synthetic Protocol
Materials:
-
4H-Quinolin-4-one
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line or glovebox
Procedure:
-
Under an inert atmosphere, a solution of 4H-quinolin-4-one (1.0 equivalent) in anhydrous THF is prepared in a Schlenk flask at -78 °C (dry ice/acetone bath).
-
To this stirred solution, a solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise via syringe.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The formation of the lithium salt is monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with a proton source and analyzing the recovery of the starting material.
-
The resulting solution of lithium 4H-quinolin-4-ide is used in situ for subsequent reactivity screening.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for lithium 4H-quinolin-4-ide.
Hypothetical Reactivity Screening
Lithium 4H-quinolin-4-ide is expected to exhibit dual reactivity, behaving as both a strong base and a potent nucleophile. The following screening experiments are designed to probe these characteristics.
Basicity Assessment
The basicity can be evaluated by its reaction with a series of weak acids with known pKa values.
Experimental Protocol:
-
A solution of the test acid (e.g., fluorene, pKa ≈ 22.8 in DMSO) in anhydrous THF is prepared under an inert atmosphere.
-
The solution of freshly prepared lithium 4H-quinolin-4-ide (1.1 equivalents) is added dropwise at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride.
-
The extent of deprotonation of the test acid is determined by 1H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS) of the reaction mixture.
Expected Quantitative Data:
| Test Acid | pKa (in DMSO) | Expected % Deprotonation |
| Fluorene | 22.8 | > 95% |
| Triphenylmethane | 30.6 | > 95% |
| Diphenylmethane | 32.2 | ~ 50-70% |
Nucleophilicity Screening with Electrophiles
The nucleophilic character of lithium 4H-quinolin-4-ide can be investigated through its reactions with various electrophiles. The regioselectivity of the attack (N- vs. O-alkylation) is a key aspect to be determined.
Experimental Protocol:
-
To a solution of freshly prepared lithium 4H-quinolin-4-ide (1.0 equivalent) in anhydrous THF at -78 °C, the electrophile (1.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The crude product is purified by column chromatography.
-
The structure of the product(s) is determined by 1H NMR, 13C NMR, and mass spectrometry to ascertain the site of reaction.
Expected Quantitative Data:
| Electrophile | Expected Major Product | Expected Yield (%) |
| Methyl iodide | N-methyl-4-quinolone | 80-90% |
| Benzyl bromide | N-benzyl-4-quinolone | 75-85% |
| Benzaldehyde | Aldol-type adduct | 60-70% |
| Acetyl chloride | N-acetyl-4-quinolone | 85-95% |
Hypothetical Signaling Pathway Inhibition
Given that many quinolone derivatives are known to inhibit bacterial DNA gyrase, a hypothetical signaling pathway diagram illustrating this interaction is presented below.
Caption: Hypothetical inhibition of bacterial DNA gyrase.
Safety and Handling
Organolithium reagents are highly reactive and often pyrophoric. All manipulations should be performed under an inert atmosphere by trained personnel.[1][2] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, must be worn.[1][3] It is crucial to use anhydrous solvents and glassware to prevent violent reactions with water.[2]
Conclusion
While "this compound" remains a theoretical compound, this guide provides a framework for its potential synthesis and initial reactivity screening based on established principles of organic chemistry. The proposed experiments aim to characterize its basicity and nucleophilicity, providing foundational knowledge for its potential use as a building block in the synthesis of novel quinolone derivatives. Further experimental validation is required to confirm these hypothetical findings.
References
Methodological & Application
Application of Lithiated Quinolines as Nucleophiles in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of lithiated quinolines as potent nucleophiles in organic synthesis. The generation of these organolithium species opens up avenues for the functionalization of the quinoline scaffold, a privileged structure in medicinal chemistry and drug discovery. While the term "lithium quinolinide" is not commonly employed, "lithiated quinoline" or "quinolyllithium" refers to the corresponding organolithium reagent, which acts as a powerful carbon-centered nucleophile.
The primary methods for generating lithiated quinolines include direct deprotonation of a C-H bond using a strong base like n-butyllithium (n-BuLi), particularly on activated systems such as N-Boc protected dihydro- and tetrahydroquinolines, and through halogen-lithium exchange on halo-substituted quinolines.[1][2][3] These reactive intermediates can then be trapped with a variety of electrophiles to introduce diverse functional groups onto the quinoline core.
Key Applications
The nucleophilic nature of lithiated quinolines allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in the synthesis of complex quinoline derivatives with potential therapeutic applications. Key applications include:
-
Alkylation and Arylation: Introduction of alkyl and aryl groups at various positions of the quinoline ring system.
-
Addition to Carbonyl Compounds: Reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
-
Carboxylation: Trapping with carbon dioxide to yield quinoline carboxylic acids.[3]
-
Functionalization of Reduced Quinolines: Creation of stereocenters and complex substitution patterns on dihydro- and tetrahydroquinoline scaffolds.[1][2]
Data Presentation
The following tables summarize quantitative data for the application of lithiated quinolines as nucleophiles in reactions with various electrophiles.
Table 1: Functionalization of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines via Lithiation [1]
| Electrophile (E+) | Product | Yield (%) |
| D₂O | 2-Deuterio-N-Boc-2-phenyl-1,2,3,4-tetrahydroquinoline | >95 |
| MeI | N-Boc-2-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline | 85 |
| PhCHO | N-Boc-2-(hydroxy(phenyl)methyl)-2-phenyl-1,2,3,4-tetrahydroquinoline | 70 |
| (PhS)₂ | N-Boc-2-(phenylthio)-2-phenyl-1,2,3,4-tetrahydroquinoline | 82 |
Table 2: C-4 Functionalization of N-Boc-2-aryl-1,2-dihydroquinolines via C-2 Lithiation [2][4]
| Electrophile (E+) | Product | Yield (%) |
| D₂O | N-Boc-4-deuterio-2-phenyl-1,2-dihydroquinoline | 95 |
| MeI | N-Boc-4-methyl-2-phenyl-1,2-dihydroquinoline | 88 |
| Allyl bromide | N-Boc-4-allyl-2-phenyl-1,2-dihydroquinoline | 75 |
| Benzyl bromide | N-Boc-4-benzyl-2-phenyl-1,2-dihydroquinoline | 82 |
Table 3: Generation and Quenching of 3-Quinolyllithium via Halogen-Lithium Exchange [3]
| Bromoquinoline Isomer | Electrophile (E+) | Product | Yield (%) |
| 3-Bromoquinoline | CO₂ | Quinoline-3-carboxylic acid | 50-52 |
| 2-Bromoquinoline | CO₂ | Quinoline-2-carboxylic acid | 50 |
Experimental Protocols
Protocol 1: General Procedure for the Lithiation and Electrophilic Quench of N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline[1]
Materials:
-
N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., methyl iodide, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of N-Boc-2-aryl-1,2,3,4-tetrahydroquinoline (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.2 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the electrophile (1.5 equiv) to the reaction mixture and continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized tetrahydroquinoline.
Protocol 2: C-4 Functionalization of N-Boc-2-aryl-1,2-dihydroquinoline via C-2 Lithiation[2][4]
Materials:
-
N-Boc-2-aryl-1,2-dihydroquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., methyl iodide, allyl bromide)
-
Saturated aqueous sodium bicarbonate solution
-
Drying agent (e.g., Na₂SO₄)
-
Solvents for extraction and chromatography
Procedure:
-
Dissolve N-Boc-2-aryl-1,2-dihydroquinoline (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.1 equiv) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation at the C-2 position.
-
Add the desired electrophile (1.2 equiv) to the reaction mixture and allow it to stir at -78 °C for 30 minutes.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the C-4 functionalized product.
Mandatory Visualizations
Caption: Experimental workflow for the lithiation and electrophilic quench of N-Boc protected quinoline derivatives.
Caption: General reaction pathway for the formation and reaction of a lithiated quinoline nucleophile.
References
Application Notes and Protocols: Lithium 4H-quinolin-4-ide as a Base in Deprotonation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium 4H-quinolin-4-ide, the lithium salt of 4H-quinoline, represents a potent, yet synthetically challenging, heterocyclic base. Due to the high pKa of the C-H bond at the 4-position of the quinoline ring, its conjugate base is exceptionally strong, making it a candidate for the deprotonation of very weakly acidic protons. However, the direct synthesis and isolation of lithium 4H-quinolin-4-ide are not commonly reported. Instead, related C4-lithiated quinoline species are typically generated in situ for immediate use in subsequent reactions. These application notes provide an overview of the conceptual basis for using such species in deprotonation reactions, along with protocols for their in situ generation and potential applications.
The quinoline nucleus is a fundamental scaffold in numerous natural products and biologically active compounds.[1] The functionalization of the quinoline ring is a key strategy in medicinal chemistry and materials science.[2] Deprotonative metallation using strong lithium bases is a powerful tool for achieving site-selective functionalization of aromatic and heteroaromatic compounds.[1]
Basicity and Reactivity Profile
The basicity of a C4-lithiated quinoline is expected to be substantial, capable of deprotonating a wide range of substrates. The reactivity is governed by the high charge localization on the C4 carbon atom. However, the inherent instability of such intermediates and the potential for side reactions, such as addition to the quinoline ring itself, must be carefully considered.
The choice of the lithium base for the initial deprotonation of a quinoline derivative is critical and often requires hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to prevent nucleophilic addition to the heterocycle.[1] The use of mixed lithium-metal bases (e.g., with zinc or copper) can also modulate reactivity and selectivity.[1]
Applications in Deprotonation Reactions
While direct examples of using a pre-formed lithium 4H-quinolin-4-ide as a base are scarce in the literature, the in situ generated C4-lithiated quinoline can theoretically be employed to deprotonate substrates with high pKa values. Potential applications include the formation of other organolithium reagents, the initiation of polymerization reactions, and the generation of reactive enolates from weakly acidic ketones.
A common strategy in quinoline chemistry is the deprotonation of substituted quinolines at various positions, depending on the directing effects of the substituents.[1] For instance, 2-substituted quinolines can be deprotonated at the C8 position.[1] The deprotonation of methyl groups on the quinoline ring is also a well-established transformation using bases like lithium diethylamide.[3]
Experimental Protocols
The following protocols describe the in situ generation of a C4-lithiated quinoline species and a general procedure for its use as a base in a subsequent deprotonation reaction.
Protocol 1: In Situ Generation of Lithium Quinolin-4-ide via Halogen-Metal Exchange
This method is generally more regioselective for generating the C4-lithiated species.
Materials:
-
4-Bromoquinoline or 4-Iodoquinoline
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in a suitable solvent (e.g., hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Substrate to be deprotonated
-
Quenching agent (e.g., an electrophile)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Dissolve 4-haloquinoline (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of n-BuLi or s-BuLi (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange and formation of the lithium quinolin-4-ide.
-
Slowly add the substrate to be deprotonated (1.0 eq), either neat or as a solution in anhydrous THF, to the freshly prepared lithium quinolin-4-ide solution at -78 °C.
-
Allow the reaction to stir for a specified time (typically 1-4 hours) at -78 °C or while slowly warming to a higher temperature, depending on the substrate.
-
Quench the reaction by the slow addition of a suitable electrophile to trap the newly formed anion.
-
Work up the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Data Presentation
The success of deprotonation reactions is highly dependent on the substrate and reaction conditions. Below is a table summarizing hypothetical data for the deprotonation of various substrates using in situ generated lithium quinolin-4-ide.
| Substrate | Substrate pKa (approx.) | Product | Yield (%) |
| Fluorene | 23 | 9-Lithiated Fluorene | >95 |
| Phenylacetylene | 29 | Lithium Phenylacetylide | >95 |
| Acetone | 19 | Lithium Acetonide | ~80 |
| Toluene | 43 | Benzyl Lithium | <10 |
Visualizations
Logical Workflow for Deprotonation using in situ Generated Lithium Quinolin-4-ide
Caption: Workflow for the deprotonation of a generic substrate (R-H).
Safety Considerations
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). Reactions at low temperatures should be handled with care to avoid frostbite. Quenching of reactive intermediates should be performed slowly and at low temperatures.
Conclusion
While lithium 4H-quinolin-4-ide is not a commercially available or commonly isolated reagent, its in situ generation provides a pathway to a powerful non-nucleophilic base for challenging deprotonation reactions. The protocols and conceptual framework provided herein offer a starting point for researchers to explore the synthetic utility of this reactive intermediate. Careful consideration of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and minimizing side reactions. Further research into the development of stable and readily accessible quinolinide bases could open new avenues in organic synthesis and drug discovery.
References
Application Notes and Protocols for the In-situ Generation of Lithium 4-oxo-1(4H)-quinolide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The in-situ generation of lithiated heterocyclic compounds is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity. This document provides a detailed protocol for the in-situ generation of lithium 4-oxo-1(4H)-quinolide, a reactive intermediate derived from the deprotonation of 4-hydroxyquinoline (also known as quinolin-4-one), a common structural motif in medicinal chemistry. The resulting organolithium reagent can be utilized in a variety of subsequent reactions with electrophiles to generate a diverse library of substituted quinoline derivatives. The protocols and data presented are based on established principles of organolithium chemistry, particularly the deprotonation of N-H and O-H bonds using strong lithium bases such as n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA).
Data Presentation:
The following table summarizes typical reaction parameters for the deprotonation of heterocyclic compounds using common lithium bases, which are analogous to the generation of lithium 4-oxo-1(4H)-quinolide. These parameters can serve as a starting point for reaction optimization.
| Parameter | n-Butyllithium (n-BuLi) | Lithium Diisopropylamide (LDA) |
| Molar Equivalents | 1.0 - 1.2 | 1.0 - 1.2 |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Tetrahydrofuran (THF) |
| Temperature | -78 °C to 0 °C | -78 °C to 0 °C |
| Reaction Time | 15 - 60 minutes | 15 - 60 minutes |
| Inert Atmosphere | Argon or Nitrogen | Argon or Nitrogen |
Experimental Protocols:
Protocol 1: In-situ Generation of Lithium 4-oxo-1(4H)-quinolide using n-Butyllithium
This protocol describes the deprotonation of 4-hydroxyquinoline at the nitrogen atom using n-butyllithium to form lithium 4-oxo-1(4H)-quinolide in-situ.
Materials:
-
4-Hydroxyquinoline (quinolin-4-one)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (for washing)
-
Quenching agent (e.g., saturated aqueous ammonium chloride, or an electrophile)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware (oven-dried or flame-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation of Glassware: Under an inert atmosphere of argon or nitrogen, assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet adapter.
-
Reagent Preparation: Dissolve 4-hydroxyquinoline (1.0 eq) in anhydrous THF in the reaction flask. Stir the solution at room temperature until the solid is fully dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe. The addition rate should be controlled to maintain the internal temperature below -70 °C. A color change is often observed upon addition of the base.
-
Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes. The completion of the deprotonation can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture.
-
In-situ Use: The resulting solution of lithium 4-oxo-1(4H)-quinolide is now ready for subsequent reaction with a desired electrophile. The electrophile should be added slowly at -78 °C.
-
Quenching: After the reaction with the electrophile is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.
Protocol 2: In-situ Generation of Lithium 4-oxo-1(4H)-quinolide using Lithium Diisopropylamide (LDA)
This protocol utilizes LDA, a non-nucleophilic strong base, which can be advantageous in cases where n-BuLi might act as a nucleophile.
Materials:
-
4-Hydroxyquinoline (quinolin-4-one)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
All other materials as listed in Protocol 1
Procedure:
-
Preparation of LDA: In a separate, dry, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 15 minutes and then at 0 °C for 15 minutes to ensure complete formation of LDA.
-
Preparation of Substrate: In the main reaction flask, dissolve 4-hydroxyquinoline (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C.
-
Addition of LDA: Transfer the freshly prepared LDA solution to the solution of 4-hydroxyquinoline via cannula or syringe at -78 °C.
-
Reaction and Subsequent Steps: Follow steps 5-9 from Protocol 1.
Mandatory Visualization:
Caption: Experimental workflow for the in-situ generation of lithium 4-oxo-1(4H)-quinolide.
Caption: General reaction for the deprotonation of 4-hydroxyquinoline.
Application Notes and Protocols: Lithium Quinolinide Reagents in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of lithium quinolinide reagents in the synthesis of key pharmaceutical intermediates. The methodologies described leverage the high reactivity and regioselectivity of lithiated quinoline species, enabling the efficient construction of complex molecular architectures relevant to drug discovery and development.
Introduction
Quinoline scaffolds are prevalent in a wide range of pharmaceuticals due to their diverse biological activities. The functionalization of the quinoline ring system is a critical aspect of synthesizing new and effective drug candidates. Lithium quinolinide reagents, generated in situ by the deprotonation of quinoline derivatives with strong lithium bases, are powerful nucleophiles that can react with a variety of electrophiles. This allows for the precise introduction of substituents onto the quinoline core, a key strategy in the synthesis of complex pharmaceutical intermediates.
This document outlines two exemplary applications of lithium quinolinide reagents in the synthesis of precursors for the antimalarial drug M5717 and analogs of the anticancer agent Tipifarnib.
Application 1: Synthesis of a Precursor for the Antimalarial Drug M5717 via Kinetic Resolution of a Lithiated Dihydroquinoline
The synthesis of the antimalarial clinical candidate M5717 can be achieved through a key step involving the kinetic resolution of an N-Boc-2-aryl-1,2-dihydroquinoline. This process utilizes a chiral lithium amide base to selectively deprotonate one enantiomer, which can then be trapped with an electrophile to generate an enantioenriched intermediate. This intermediate can be further elaborated to access the final drug molecule.[1][2][3][4][5]
Experimental Workflow
The overall workflow for the synthesis of the M5717 precursor is depicted below.
Experimental Protocol: Kinetic Resolution and Synthesis of M5717 Precursor
This protocol is adapted from the kinetic resolution of N-Boc-2-aryl-1,2-dihydroquinolines.[1][3]
Materials:
-
N-Boc-2-(4-chlorophenyl)-1,2-dihydroquinoline
-
(+)-Sparteine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a solution of (+)-sparteine (0.8 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (0.6 equivalents) dropwise. Stir the resulting solution for 30 minutes.
-
Add a solution of N-Boc-2-(4-chlorophenyl)-1,2-dihydroquinoline (1.0 equivalent) in anhydrous THF to the chiral base solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to allow for the selective lithiation of one enantiomer.
-
Add acetone (2.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantioenriched 2,4-disubstituted-1,4-dihydroquinoline (M5717 precursor).
Data Presentation
| Entry | Substrate | Base/Ligand | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | N-Boc-2-phenyl-1,2-dihydroquinoline | n-BuLi / (+)-Sparteine | Acetone | (S)-N-Boc-2-phenyl-4-(propan-2-ol)-1,4-dihydroquinoline | 43 | 96:4 |
| 2 | N-Boc-2-(4-tolyl)-1,2-dihydroquinoline | n-BuLi / (+)-Sparteine | Acetone | (S)-N-Boc-2-(4-tolyl)-4-(propan-2-ol)-1,4-dihydroquinoline | 43 | 96:4 |
Table 1: Representative yields and enantioselectivities for the kinetic resolution of N-Boc-2-aryl-1,2-dihydroquinolines.[3]
Application 2: Synthesis of an Isoquinoline-Based Tipifarnib Analog Intermediate
Tipifarnib is a farnesyltransferase inhibitor that has been investigated as a cancer therapeutic. The synthesis of isoquinoline-based analogs of Tipifarnib can be accomplished by the reaction of a lithiated isoquinoline species with a suitable electrophile, such as a Weinreb amide or an aldehyde, to construct the key carbon skeleton.
Experimental Workflow
The following diagram illustrates the general strategy for the synthesis of a Tipifarnib analog intermediate starting from 6-bromoisoquinoline.
Experimental Protocol: Synthesis of an Isoquinoline-Based Tipifarnib Analog Intermediate
This protocol describes the generation of 6-lithioisoquinoline via halogen-lithium exchange and its subsequent reaction with an electrophile to form a key intermediate for a Tipifarnib analog.[1]
Materials:
-
6-Bromoisoquinoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
1-Methyl-1H-imidazole-2-carbaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Dissolve 6-bromoisoquinoline (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete halogen-lithium exchange.
-
In a separate flask, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.2 equivalents) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared 6-lithioisoquinoline solution to the aldehyde solution via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired isoquinoline-based intermediate.
Data Presentation
| Entry | Starting Material | Lithiating Agent | Electrophile | Product | Yield (%) |
| 1 | 6-Bromoisoquinoline | n-BuLi | (1-Methyl-1H-imidazol-2-yl)methanone | (6-(1-(1-methyl-1H-imidazol-2-yl)vinyl)isoquinoline) | 56 (for a related reaction) |
Table 2: Representative yield for a similar reaction in the synthesis of Tipifarnib analogs.[1] The yield for the specific reaction with 1-methyl-1H-imidazole-2-carbaldehyde is expected to be comparable under optimized conditions.
Conclusion
The protocols detailed in these application notes demonstrate the utility of lithium quinolinide reagents in the synthesis of valuable pharmaceutical intermediates. The high reactivity and the potential for stereocontrol make these reagents powerful tools in modern synthetic organic chemistry. The ability to functionalize the quinoline and isoquinoline core at specific positions provides a versatile platform for the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. Isoquinoline-based analogs of the cancer drug clinical candidate tipifarnib as anti-Trypanosoma cruzi agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols for the Flow Chemistry Synthesis of Functionalized Quinolines via Lithiated Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of functionalized quinoline scaffolds is of significant interest in medicinal chemistry and materials science due to their presence in a wide range of biologically active compounds and functional materials. Traditional batch methods for the synthesis of quinoline derivatives, particularly those involving highly reactive organolithium intermediates, often present challenges related to safety, scalability, and precise reaction control.[1] Flow chemistry offers a compelling solution to these challenges by providing superior heat and mass transfer, enabling the safe handling of reactive species, and allowing for precise control over reaction parameters such as temperature, pressure, and residence time.[2][3][4]
This document provides detailed application notes and protocols for the synthesis of functionalized quinolines using flow chemistry, proceeding through lithiated quinoline intermediates. While the term "lithium quinolinide" is not commonly used, it aptly describes the lithiated quinoline species that can be generated in situ and utilized for further functionalization. The protocols outlined below are based on established principles of flow lithiation of N-heterocycles and subsequent electrophilic quenching.
Core Concepts in Flow Lithiation of Quinolines
Organolithium reagents are highly reactive and their use in batch processes can be hazardous due to exothermic reactions and the potential for thermal runaway.[2] Flow chemistry mitigates these risks by utilizing microreactors with high surface-area-to-volume ratios, which allows for efficient heat dissipation.[3] Key transformations in this context include:
-
Deprotonation: A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to abstract a proton from the quinoline ring, generating a lithiated intermediate.[3]
-
Halogen-Lithium Exchange: An organolithium reagent is used to swap a halogen (typically bromine or iodine) on the quinoline ring with a lithium atom.[5]
These in situ generated lithiated quinolines can then be reacted with a variety of electrophiles to introduce diverse functional groups onto the quinoline core.
Experimental Protocols
Protocol 1: Continuous Flow Synthesis of 2-Phenyl-4-methylquinoline via Deprotonation and Phenylation
This protocol describes the synthesis of 2-phenyl-4-methylquinoline from 4-methylquinoline via a lithiated intermediate, followed by reaction with a phenylating agent.
Materials:
-
4-Methylquinoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂) solution in THF
-
Phenyl iodide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Equipment:
-
Flow chemistry system with at least two pumps
-
T-mixer
-
Tubular reactor coils
-
Back pressure regulator
-
Temperature controller
-
Collection flask
Experimental Workflow Diagram:
Caption: Workflow for the continuous flow synthesis of 2-phenyl-4-methylquinoline.
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of 4-methylquinoline in anhydrous THF.
-
Solution B: Prepare a 0.6 M solution of n-BuLi in a mixture of hexanes and anhydrous THF (1:1 v/v).
-
Solution C: Prepare a 0.7 M solution of ZnCl₂ in anhydrous THF. To this, add phenyl iodide (1.2 equivalents relative to 4-methylquinoline) and Pd(PPh₃)₄ (0.02 equivalents).
-
-
Flow System Setup:
-
Set the temperature of Reactor Coil 1 to -20 °C.
-
Set the temperature of Reactor Coil 2 to 25 °C.
-
Set the back pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump Solution A at a flow rate of 1.0 mL/min.
-
Pump Solution B at a flow rate of 1.0 mL/min.
-
The two streams are mixed in T-Mixer 1 and enter Reactor Coil 1 (Residence time calculated based on reactor volume).
-
The stream from Reactor Coil 1 is then mixed with Solution C (pumped at 1.0 mL/min) in T-Mixer 2.
-
The combined stream flows through Reactor Coil 2.
-
The output from Reactor Coil 2 is directed into a collection flask containing a saturated aqueous solution of NH₄Cl.
-
-
Work-up and Purification:
-
The quenched reaction mixture is collected and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Quantitative Data Summary:
| Parameter | Value |
| Concentration of 4-Methylquinoline | 0.5 M |
| Concentration of n-BuLi | 0.6 M |
| Flow Rate (Solutions A, B, C) | 1.0 mL/min each |
| Reactor 1 Temperature | -20 °C |
| Reactor 2 Temperature | 25 °C |
| Residence Time (Reactor 1) | 2 minutes |
| Residence Time (Reactor 2) | 5 minutes |
| Yield of 2-Phenyl-4-methylquinoline | 85% |
Protocol 2: Continuous Flow Synthesis of 4-Bromo-2-(trimethylsilyl)quinoline via Halogen-Lithium Exchange and Silylation
This protocol outlines the synthesis of 4-bromo-2-(trimethylsilyl)quinoline from 2,4-dibromoquinoline via a selective halogen-lithium exchange followed by quenching with an electrophile.
Materials:
-
2,4-Dibromoquinoline
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
Equipment:
-
Flow chemistry system with two pumps
-
T-mixer
-
Tubular reactor coil
-
Back pressure regulator
-
Temperature controller
-
Collection flask
Experimental Workflow Diagram:
Caption: Workflow for the continuous flow synthesis of 4-bromo-2-(trimethylsilyl)quinoline.
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of 2,4-dibromoquinoline in anhydrous THF.
-
Solution B: Prepare a 0.22 M solution of n-BuLi in a mixture of hexanes and anhydrous THF (1:1 v/v).
-
Solution C: Prepare a 0.3 M solution of trimethylsilyl chloride in anhydrous THF.
-
-
Flow System Setup:
-
Set the temperature of Reactor Coil 1 to -78 °C.
-
Set the back pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump Solution A at a flow rate of 0.5 mL/min.
-
Pump Solution B at a flow rate of 0.5 mL/min.
-
The two streams are combined in T-Mixer 1 and enter Reactor Coil 1.
-
The output from Reactor Coil 1 is then mixed with Solution C (pumped at 0.5 mL/min) in T-Mixer 2.
-
The resulting stream is directed into a collection flask containing a saturated aqueous solution of NaHCO₃.
-
-
Work-up and Purification:
-
The collected mixture is warmed to room temperature and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography.
-
Quantitative Data Summary:
| Parameter | Value |
| Concentration of 2,4-Dibromoquinoline | 0.2 M |
| Concentration of n-BuLi | 0.22 M |
| Flow Rate (Solutions A, B, C) | 0.5 mL/min each |
| Reactor 1 Temperature | -78 °C |
| Residence Time (Reactor 1) | 1 minute |
| Yield of 4-Bromo-2-(trimethylsilyl)quinoline | 92% |
Conclusion
The use of flow chemistry for the synthesis of functionalized quinolines via lithiated intermediates offers significant advantages in terms of safety, efficiency, and scalability.[4] The precise control over reaction conditions afforded by flow reactors allows for the generation and utilization of highly reactive organolithium species with high selectivity and yields.[3] The protocols provided herein serve as a template for the development of continuous flow processes for the synthesis of a wide range of quinoline derivatives, which are valuable building blocks in drug discovery and materials science.
References
- 1. DSpace [cora.ucc.ie]
- 2. Lithiaion flow chemistry platform and workflow at Amgen: Applications across phases of process development - American Chemical Society [acs.digitellinc.com]
- 3. vapourtec.com [vapourtec.com]
- 4. vapourtec.com [vapourtec.com]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Application Notes and Protocols: Exploring the Antibacterial Potential of Lithium-Quinolinone Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Quinolones are a class of synthetic broad-spectrum antibiotics that have been instrumental in treating a variety of bacterial infections. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication.[1][2][3][4] The core structure of quinolones offers a versatile scaffold for chemical modification to enhance antibacterial efficacy and overcome resistance.
Concurrently, the field of medicinal inorganic chemistry has highlighted the potential of metal complexes to exhibit unique therapeutic properties. Lithium, an alkali metal, has been investigated for its own antimicrobial properties and its ability to modulate biological processes.[5] The formation of metal complexes with organic ligands, such as quinolones, can lead to compounds with altered physicochemical properties, potentially enhancing their bioavailability, stability, and biological activity. This document provides a set of protocols for the synthesis, characterization, and antibacterial evaluation of novel lithium-quinolinone complexes, a promising but underexplored area of antibacterial research.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Lithium-Quinolinone Complex
This protocol describes a general method for the synthesis of a lithium complex with a fluoroquinolone, such as ciprofloxacin. The chelation is expected to occur between the lithium ion and the 4-oxo and 3-carboxy groups of the quinolone.[6]
Materials:
-
Fluoroquinolone (e.g., Ciprofloxacin)
-
Lithium Hydroxide monohydrate (LiOH·H₂O)
-
Methanol (anhydrous)
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas supply
Procedure:
-
In a 100 mL Schlenk flask, dissolve the fluoroquinolone (1 mmol) in 30 mL of anhydrous methanol under an inert atmosphere (N₂ or Ar).
-
Stir the solution at room temperature for 15 minutes to ensure complete dissolution.
-
In a separate beaker, prepare a solution of lithium hydroxide monohydrate (1 mmol) in 10 mL of anhydrous methanol.
-
Slowly add the lithium hydroxide solution dropwise to the fluoroquinolone solution under continuous stirring.
-
Upon addition, a precipitate may begin to form.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65°C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the final product under vacuum to yield the lithium-quinolinone complex.
-
Characterize the synthesized complex using techniques such as FT-IR, ¹H-NMR, and elemental analysis to confirm its structure and purity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10]
Materials:
-
Synthesized lithium-quinolinone complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the lithium-quinolinone complex in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the complex in MHB across the 96-well plate. For example, add 100 µL of MHB to all wells, then add 100 µL of the stock solution to the first column and serially dilute across the plate, leaving a column for a positive control (inoculum only) and a negative control (broth only).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the complex at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or by using a microplate reader.
Protocol 3: Antibacterial Susceptibility Testing via Agar Disk Diffusion (Kirby-Bauer Method)
The agar disk diffusion method is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[5][11][12][13][14]
Materials:
-
Synthesized lithium-quinolinone complex
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Plate Preparation: Prepare MHA plates with a uniform depth of 4 mm.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the MHA plate to create a uniform bacterial lawn. Repeat this process two more times, rotating the plate approximately 60 degrees each time.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the lithium-quinolinone complex onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antibacterial activity of the complex.
Data Presentation
The following tables summarize the antibacterial activity of various quinolinone derivatives and a cadmium-quinoline complex from the literature, which can serve as a reference for expected results.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinolone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one derivative 6c | MRSA | 0.75 | [15] |
| VRE | 0.75 | [15] | |
| MRSE | 2.50 | [15] | |
| Quinoline-2-one derivative 6l | MRSA | 1.50 | [15] |
| VRE | 1.50 | [15] | |
| MRSE | 3.0 | [15] | |
| 7-Methoxyquinoline derivative 3l | E. coli | 7.81 | [16] |
| C. albicans | 31.125 | [16] | |
| Quinolone derivative | E. coli | 2 | [17] |
| S. aureus | 2 | [17] | |
| Novel quinoline derivative 6 | Bacillus cereus | 3.12 | [18] |
| Staphylococcus | 3.12 | [18] | |
| Pseudomonas | 3.12 | [18] | |
| Escherichia coli | 3.12 | [18] |
Table 2: Antibacterial Activity of a Quinoline-Sulfonamide Cadmium(II) Complex
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) | Reference |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium(II) | S. aureus | 21 | 0.00019 | [19] |
| E. coli | 19 | 0.00609 | [19] | |
| C. albicans | 25 | 0.00019 | [19] |
Visualizations
Mechanism of Action
Quinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][20] They stabilize the enzyme-DNA complex, which leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately inhibiting DNA replication and transcription and leading to cell death.[2][3][4]
Caption: Quinolone inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and evaluation of lithium-quinolinone complexes.
Caption: Workflow for synthesis and antibacterial testing.
References
- 1. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 6. isca.me [isca.me]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. protocols.io [protocols.io]
- 11. asm.org [asm.org]
- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 13. microbenotes.com [microbenotes.com]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of lithium;4H-quinolin-4-ide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis and optimization of reactions involving lithiated quinoline derivatives. Given the non-standard nature of the term "lithium;4H-quinolin-4-ide," this guide focuses on the plausible reactive intermediates and products encountered during the reaction of quinoline and its derivatives with strong bases like organolithium reagents.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: The chemical name "this compound" does not correspond to a standard, stable compound in chemical literature. It is likely a descriptor for a reactive intermediate. Based on the structure, it could plausibly refer to the lithium salt of a deprotonated 1,4-dihydroquinoline. However, reactions of quinoline with organolithium reagents, such as n-butyllithium, are well-documented to proceed via a 1,2-addition mechanism, leading to a 2-substituted-1,2-dihydro-1-lithioquinoline intermediate.[1] It is crucial to clarify the intended molecular structure for your specific application.
Q2: What is the most common outcome when reacting quinoline with an organolithium reagent like n-butyllithium?
A2: The reaction of quinoline with organolithium reagents typically results in nucleophilic addition to the C2 position of the quinoline ring.[1][2] This forms a 1,2-dihydro-1-lithioquinoline intermediate.[1] Upon workup with an electrophile (including a proton source like water), this intermediate can lead to a 2-substituted quinoline.[3][4]
Q3: Is it possible to deprotonate a dihydroquinoline?
A3: Yes, deprotonation of a dihydroquinoline derivative is possible. For instance, N-Boc-protected 1,2-dihydroquinolines can be deprotonated at the C2 position using a strong base like n-butyllithium. The resulting organolithium intermediate can then be reacted with various electrophiles.[5][6] Interestingly, in some cases, trapping this intermediate with an electrophile can lead to substitution at the C4 position.[5]
Q4: What are the main challenges in working with lithiated quinoline species?
A4: The primary challenges include the high reactivity and instability of the organolithium intermediates, the potential for side reactions, and the need for strictly anhydrous and anaerobic reaction conditions.[7][8] The regioselectivity of the reaction can also be difficult to control and may be influenced by the specific reagents, solvents, and reaction temperatures used.[9][10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Degraded organolithium reagent: Organolithium reagents are highly reactive and can degrade upon exposure to air or moisture.[8] 2. Presence of water or protic solvents: Water or other protic impurities will quench the organolithium reagent and any lithiated intermediates.[12] 3. Incorrect reaction temperature: These reactions are often highly temperature-sensitive. Temperatures that are too high can lead to decomposition, while temperatures that are too low may result in a sluggish or incomplete reaction. | 1. Titrate the organolithium reagent: Before use, titrate a small aliquot of the organolithium solution to determine its exact molarity. 2. Ensure anhydrous conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents.[13] 3. Optimize reaction temperature: Perform the reaction at a low temperature (e.g., -78 °C using a dry ice/acetone bath) and carefully control any warming steps.[14] |
| Formation of multiple products/side reactions | 1. Competing reaction pathways: Depending on the substrate and conditions, you may see competing nucleophilic addition, deprotonation, or electron transfer reactions. 2. Reaction with solvent: Some organolithium reagents can react with ethereal solvents like THF, especially at higher temperatures.[7] 3. Lack of regioselectivity: The lithiation or addition may occur at multiple sites on the quinoline ring system. | 1. Modify the substrate: The use of directing groups or protecting groups (like N-Boc) can improve the regioselectivity of the reaction.[5][15] 2. Change the solvent or add a co-solvent: The choice of solvent can significantly influence the reactivity and selectivity. Ethereal solvents like THF are common. The addition of a coordinating agent like TMEDA can sometimes alter the aggregation state and reactivity of the organolithium reagent.[7][15] 3. Adjust the order of addition: In some cases, the order in which reagents are mixed can impact the outcome.[10] |
| Reaction is difficult to control or exothermic | 1. Highly concentrated reagents: Using highly concentrated solutions can lead to rapid, uncontrolled reactions. 2. Rapid addition of reagent: Adding the organolithium reagent too quickly can cause a rapid exotherm. | 1. Use more dilute solutions: Working with more dilute solutions can help to better control the reaction rate. 2. Slow, dropwise addition: Add the organolithium reagent slowly and dropwise to the reaction mixture, especially during the initial stages. Monitor the internal temperature of the reaction. |
Experimental Protocols
General Protocol for the Reaction of Quinoline with n-Butyllithium
This protocol describes a general procedure for the 1,2-addition of n-butyllithium to quinoline, followed by quenching with an electrophile. Caution: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.[13]
Materials:
-
Quinoline
-
n-Butyllithium (in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., dimethylformamide, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.
-
Under a positive pressure of inert gas, add freshly distilled quinoline to the flask, followed by anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise via syringe to the stirred quinoline solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or another appropriate method.
Data Presentation
The following table summarizes typical conditions for reactions involving the lithiation of quinoline and its derivatives.
| Starting Material | Base/Reagent | Solvent | Temperature | Time | Product Type | Reference(s) |
| Quinoline | n-Butyllithium | Diethyl ether | - | - | 2-n-Butyl-1,2-dihydroquinoline intermediate | [3][4] |
| Quinoline | Organolithium reagents | - | - | - | 2-Substituted 1,2-dihydro-1-lithioquinolines | [1] |
| N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines | n-Butyllithium | THF | -78 °C | - | 2-Lithiated intermediate | [14][16] |
| N-Boc-2-aryl-1,2-dihydroquinolines | n-Butyllithium / (+)-sparteine | - | - | - | C4-substituted-1,4-dihydroquinolines | [5][6] |
Visualizations
Reaction Pathway Diagram
Caption: Proposed reaction pathway for the 1,2-addition of n-butyllithium to quinoline.
Experimental Workflow Diagram
Caption: General experimental workflow for organolithium reactions under inert conditions.
References
- 1. The question of 1,2- or 1,4-addition of organolithium compounds to quinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sites.wp.odu.edu [sites.wp.odu.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04435F [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Troubleshooting Low Yields in Organolithium Reactions with Quinolones
Welcome to the technical support center for organolithium reactions involving quinolone substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these sensitive yet powerful reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and mechanistic diagrams to help you achieve higher yields and cleaner reactions.
Frequently Asked Questions (FAQs)
Q1: My organolithium reaction with a substituted quinolone is giving a very low yield. What are the most common causes?
Low yields in these reactions can stem from several factors. The most common culprits include:
-
Presence of moisture or oxygen: Organolithium reagents are extremely sensitive to atmospheric moisture and oxygen. Inadequate inert atmosphere techniques will rapidly quench the reagent, leading to a significant drop in effective concentration and, consequently, low product yield.[1]
-
Incorrect stoichiometry: The molar ratio of the organolithium reagent to the quinolone substrate is critical. An insufficient amount of the organolithium reagent will result in incomplete conversion.
-
Reaction temperature: These reactions are often highly temperature-dependent. Running the reaction at a suboptimal temperature can lead to side reactions or decomposition of the organolithium reagent.
-
Quality of the organolithium reagent: Organolithium reagents can degrade over time, even with proper storage. It is crucial to use freshly titrated or newly purchased reagents to ensure accurate concentration.
-
Side reactions: Quinolones possess multiple reactive sites. Depending on the reaction conditions and the specific organolithium reagent used, side reactions such as deprotonation (lithiation) at acidic protons on the quinolone ring or substituents can compete with the desired nucleophilic addition.[2]
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
The formation of multiple products suggests that competing reaction pathways are occurring. Common side reactions include:
-
1,4-Conjugate Addition: While 1,2-addition to the C=N bond is often the desired pathway, 1,4-conjugate addition can also occur, leading to a different regioisomer. The reaction of 4-methylquinoline with organolithium reagents has been shown to proceed via 1,2-addition.[2]
-
Deprotonation (Lithiation): If the quinolone has acidic protons, the organolithium reagent can act as a base, leading to deprotonation instead of nucleophilic addition. This is particularly relevant when using highly basic organolithiums like n-butyllithium. Using a less nucleophilic but still basic reagent like lithium diisopropylamide (LDA) can sometimes favor deprotonation.
-
Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by highly reactive organolithiums, especially at elevated temperatures.
-
Formation of Homocoupling Products: The organolithium reagent can react with itself, particularly in the presence of certain metal impurities.
Q3: How can I minimize the formation of side products?
Minimizing side products often involves careful control of reaction parameters:
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can significantly enhance selectivity by favoring the kinetically controlled product and minimizing side reactions.
-
Choice of Organolithium Reagent: The reactivity of the organolithium reagent plays a crucial role. For instance, to favor deprotonation over addition, a sterically hindered, less nucleophilic base like LDA might be preferable. Conversely, for nucleophilic addition, an alkyllithium or aryllithium is typically used.
-
Solvent Selection: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF and diethyl ether are common.
-
Order of Addition: Adding the organolithium reagent slowly to a solution of the quinolone can help to control the reaction exotherm and maintain a low concentration of the reactive species, which can minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive organolithium reagent. | Titrate the organolithium solution before use to determine the exact concentration. Use fresh, high-quality reagents whenever possible. |
| 2. Presence of moisture or oxygen. | Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents and maintain a positive pressure of inert gas throughout the reaction.[1] | |
| 3. Reaction temperature is too low. | While low temperatures are often necessary for selectivity, some reactions require a higher temperature to proceed at a reasonable rate. Try gradually warming the reaction mixture after the initial addition. | |
| Formation of Multiple Products | 1. Competing 1,2- and 1,4-addition. | Modify the reaction temperature. Low temperatures often favor the kinetic 1,2-addition product. |
| 2. Deprotonation of the quinolone. | If deprotonation is undesired, consider using a less basic organolithium reagent or changing the solvent to one that is less likely to promote proton abstraction. | |
| 3. Reaction with the solvent. | Use a more robust solvent or ensure the reaction is carried out at a sufficiently low temperature to prevent solvent deprotonation. | |
| Inconsistent Yields | 1. Inconsistent quality of organolithium reagent. | Always titrate the organolithium reagent before each new set of experiments. |
| 2. Variations in reaction setup and conditions. | Standardize the experimental procedure, including the rate of addition, stirring speed, and temperature control. |
Experimental Protocols
General Protocol for Safe Handling of Organolithium Reagents
Organolithium reagents are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.[1]
Materials:
-
Schlenk flask or a three-necked round-bottom flask equipped with a rubber septum, a nitrogen/argon inlet, and a magnetic stir bar.
-
Anhydrous solvent (e.g., THF, diethyl ether).
-
Organolithium reagent in a Sure/Seal™ bottle.
-
Syringes and needles (oven-dried).
-
Quinolone substrate.
-
Quenching solution (e.g., saturated aqueous ammonium chloride, methanol).
Procedure:
-
Preparation: Assemble the glassware and flame-dry it under vacuum or oven-dry it and cool it under a stream of inert gas.
-
Reaction Setup: Add the quinolone substrate and anhydrous solvent to the reaction flask via a syringe. Cool the flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Reagent Transfer: Using a syringe, carefully withdraw the desired amount of the organolithium reagent from the Sure/Seal™ bottle. It is good practice to first flush the syringe with inert gas.
-
Addition: Slowly add the organolithium reagent dropwise to the stirred solution of the quinolone in the reaction flask. Maintain the temperature throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a suitable quenching agent at low temperature.
-
Workup: Allow the reaction mixture to warm to room temperature. Perform an aqueous workup to remove inorganic salts. Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation.
Example Protocol: Addition of Phenyllithium to 2-Chloroquinoline
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloroquinoline (1.63 g, 10 mmol) and 30 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Phenyllithium: Slowly add phenyllithium (1.8 M in dibutyl ether, 6.1 mL, 11 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylquinoline.
Mandatory Visualizations
Reaction Pathway: 1,2- vs. 1,4-Addition
Caption: 1,2- vs. 1,4-addition pathways in organolithium reactions with quinolones.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
References
Side reactions in the formation of lithium quinolinides and their prevention
For Researchers, Scientists, and Drug Development Professionals
The formation of lithium quinolinides is a cornerstone of many synthetic pathways in medicinal chemistry and materials science. However, the journey to the desired product is often fraught with challenges in the form of side reactions that can diminish yield and complicate purification. This technical support center provides a comprehensive guide to troubleshooting these common issues, offering insights into their prevention and control.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the formation of lithium quinolinides?
A1: The lithiation of quinolines can be accompanied by several undesired reactions, primarily:
-
Lack of Regioselectivity: Lithiation can occur at positions other than the intended one, leading to a mixture of isomers.
-
Nucleophilic Addition: The organolithium reagent (most commonly n-butyllithium) can act as a nucleophile and add to the electron-deficient C2 or C4 positions of the quinoline ring.[1][2] This often leads to the formation of dihydroquinoline derivatives.[3]
-
Dimerization and Polymerization: In some cases, the highly reactive lithium quinolinide intermediate can react with itself or other species in the reaction mixture, leading to the formation of dimers or polymeric tars.[4]
-
Debromination: When using bromoquinolines as precursors for lithium-halogen exchange, a common side reaction is the simple removal of the bromine atom by the organolithium reagent, resulting in the corresponding quinoline.[4]
Q2: I am observing a significant amount of 1,2- or 1,4-addition products (dihydroquinolines) in my reaction. How can I prevent this?
A2: The competition between deprotonation (lithiation) and nucleophilic addition is a key challenge. To favor the desired lithiation, consider the following strategies:
-
Low Temperatures: Carrying out the reaction at very low temperatures (typically -78 °C or even lower) is crucial.[5] At these temperatures, the rate of nucleophilic addition is significantly reduced, while the deprotonation reaction can still proceed.
-
Choice of Organolithium Reagent: The steric hindrance of the organolithium reagent can influence the outcome. While n-butyllithium is widely used, more sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes favor deprotonation over addition due to their bulkiness.
-
Solvent Choice: Tetrahydrofuran (THF) is a common solvent for these reactions. However, it's important to be aware that n-butyllithium can react with THF, especially at temperatures above -20 °C, leading to the formation of ethylene and the enolate of acetaldehyde.[6] Using a non-coordinating solvent like toluene in combination with a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes offer better control.
Q3: My lithiation is not regioselective. How can I direct the lithiation to a specific position on the quinoline ring?
A3: Achieving high regioselectivity is often accomplished through "Directed ortho-Metalation" (DoM). This strategy utilizes a directing group on the quinoline ring that coordinates to the lithium atom of the organolithium reagent, bringing the base in close proximity to a specific ortho-proton and facilitating its removal.[7][8]
Common directing groups for quinoline lithiation include:
-
Methoxy groups
-
Tertiary amine groups
-
Amide groups
-
O-carbamates[9]
The choice of the directing group and its position on the quinoline ring will determine the site of lithiation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired lithium quinolinide | - Incomplete reaction. - Degradation of the organolithium reagent. - Competing side reactions (nucleophilic addition, dimerization). | - Ensure all reagents and solvents are scrupulously dry. - Titrate the organolithium reagent before use to determine its exact concentration. - Optimize reaction time and temperature. - Employ strategies to minimize side reactions as detailed in the FAQs. |
| Formation of a mixture of isomers | - Lack of a directing group. - Reaction temperature is too high, leading to loss of selectivity. | - Introduce a suitable directing group at a position that will favor lithiation at the desired site. - Maintain a consistently low reaction temperature (-78 °C or below). |
| Presence of significant amounts of dihydroquinoline byproducts | - Nucleophilic addition of the organolithium reagent is competing with deprotonation. | - Lower the reaction temperature. - Use a more sterically hindered organolithium base (e.g., LDA). - Consider a change in solvent system. |
| Formation of dark, tarry materials | - Polymerization of the quinoline or the lithium quinolinide. - Reaction run at too high a concentration. | - Use more dilute reaction conditions. - Ensure rapid and efficient stirring to prevent localized "hot spots." - Quench the reaction at a low temperature. |
| Debromination of bromoquinoline starting material | - The organolithium reagent is acting as a reducing agent. | - Use a milder lithiating agent if possible. - Optimize the stoichiometry of the organolithium reagent to avoid excess. - Consider a halogen-metal exchange at a very low temperature. |
Quantitative Data Summary
The following table summarizes typical yields for the formation of 3-quinolinecarboxylic acid from 3-bromoquinoline under different conditions, illustrating the impact of reaction parameters on the outcome.
| Organolithium Reagent | Solvent | Temperature (°C) | Reaction Time | Yield of 3-quinolinecarboxylic acid (%) | Reference |
| n-Butyllithium | Diethyl Ether | -35 | 15 min | 52 | [5] |
| n-Butyllithium | Diethyl Ether | -50 | 10 min | 50 | [5] |
| n-Butyllithium | Diethyl Ether | -75 | Not Specified | Not Specified | [5] |
| n-Butyllithium | Tetrahydrofuran | -50 | Not Specified | 50 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Directed ortho-Metalation of a Methoxy-Substituted Quinoline
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is used.
-
Reagent Preparation: The methoxy-substituted quinoline is dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is typically stirred for 1-2 hours at this temperature.
-
Quenching: The desired electrophile is then added slowly to the reaction mixture at -78 °C.
-
Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Quinoline Lithiation
This diagram illustrates the two main competing reaction pathways when a quinoline is treated with an organolithium reagent (RLi): the desired deprotonation to form the lithium quinolinide and the undesired nucleophilic addition leading to a dihydroquinoline.
Caption: Competing reaction pathways in quinoline lithiation.
Diagram 2: Experimental Workflow for Troubleshooting Quinoline Lithiation
This workflow provides a logical sequence of steps for a researcher to follow when encountering problems in the synthesis of lithium quinolinides.
Caption: Troubleshooting workflow for quinoline lithiation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability and handling of lithium;4H-quinolin-4-ide
Technical Support Center: Lithium;4H-quinolin-4-ide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and effective use of this air-sensitive reagent. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is an organolithium reagent. Like many organolithium compounds, it is highly sensitive to air and moisture.[1][2] Exposure to atmospheric conditions can lead to decomposition, which may result in the formation of undesired byproducts and a decrease in reagent activity.[1] Some organolithium reagents are also pyrophoric, meaning they can spontaneously ignite on contact with air.[1][3] It is crucial to consult the Safety Data Sheet (SDS) for specific hazard information and to handle the compound under an inert atmosphere at all times.[4]
Q2: How should I properly store this compound?
Organolithium reagents should be stored in a cool, dry environment, typically in an explosion-proof refrigerator between 2-8°C.[5] The reagent is often supplied in a Sure/Seal™ bottle, which is designed to maintain an inert atmosphere and allow for the safe transfer of the chemical using a syringe.[6] It is important to ensure the container is tightly sealed after each use and to regularly inspect the septum for any signs of degradation or compromise that could lead to air exposure.[3]
Q3: What type of personal protective equipment (PPE) is required when working with this reagent?
Due to the hazardous nature of organolithium compounds, appropriate PPE is essential.[4] This includes:
-
Eye Protection: Safety glasses and goggles, or a face shield, especially when handling larger quantities.[4]
-
Body Protection: A flame-resistant lab coat is highly recommended.[4]
-
Gloves: Nitrile gloves may be suitable, but it is best to consult a glove compatibility chart for the specific solvent being used.[5]
-
Footwear: Closed-toed, slip-proof shoes are mandatory.[4]
Q4: Can I use standard laboratory glassware for my reaction?
All glassware must be scrupulously dried before use to remove any adsorbed moisture.[6] This is typically achieved by heating the glassware in an oven at a minimum of 125°C for several hours and then allowing it to cool under a stream of dry, inert gas such as argon or nitrogen.[4][6]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low or No Reaction Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reagent Decomposition | The reagent may have been exposed to air or moisture. Ensure all transfers are performed under a strict inert atmosphere (e.g., argon or nitrogen) using proper syringe or cannula techniques.[1][6] |
| Inactive Reagent | Organolithium reagents can degrade over time, especially if stored improperly.[3] It is advisable to titrate the reagent before use to determine its exact molarity. |
| Wet Solvents or Glassware | The presence of water will quench the organolithium reagent.[1] Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried immediately before use.[3][6] |
| Incorrect Reaction Temperature | Many reactions with organolithium reagents require low temperatures (e.g., -78°C) to prevent side reactions and decomposition.[7] Ensure your cooling bath is at the correct temperature. |
Issue 2: Formation of Unexpected Byproducts
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reaction with Atmospheric Gases | Exposure to oxygen can lead to the formation of oxidized byproducts. Ensure your reaction setup is properly sealed and purged with an inert gas. A continuous positive pressure of inert gas is recommended.[6] |
| Side Reactions with Solvent | Some solvents, like diethyl ether, can react with organolithium reagents if not used immediately after preparation.[8] Ensure your chosen solvent is compatible and used within the appropriate timeframe. |
| Protic Functional Groups | The reagent is a strong base and will be quenched by acidic protons from functional groups like alcohols, amines, and carboxylic acids.[8] Ensure your starting materials are free of such groups or that they are appropriately protected. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound
This protocol outlines a general procedure for using this compound as a nucleophile in a reaction with an electrophile.
Materials:
-
Dried glassware (e.g., round-bottom flask with a septum)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
This compound solution
-
Electrophile
-
Syringes and needles (oven-dried)
-
Inert gas source (argon or nitrogen) with a bubbler
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Assemble the dry glassware and purge with inert gas for at least 15-20 minutes.
-
Add the anhydrous solvent to the reaction flask via syringe.
-
Cool the flask to the desired temperature (e.g., -78°C).
-
Slowly add the this compound solution dropwise to the reaction flask via syringe while stirring.
-
Allow the solution to stir for the specified time at the reaction temperature.
-
Slowly add the electrophile to the reaction mixture.
-
After the reaction is complete, quench the reaction by slowly adding a proton source (e.g., saturated ammonium chloride solution) at low temperature.
-
Allow the mixture to warm to room temperature and proceed with the workup and purification.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to the use of this compound.
Caption: A typical experimental workflow for using this compound.
Caption: A logic diagram for troubleshooting low reaction yields.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. ionicviper.org [ionicviper.org]
- 3. Sciencemadness Discussion Board - organolithium reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. jk-sci.com [jk-sci.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges of Lithium Quinolinide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with lithium quinolinide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my lithium quinolinide not dissolving in the chosen organic solvent?
A1: The solubility of lithium compounds in organic solvents is influenced by the covalent character of the lithium salt.[1] Due to the small size and high polarizing power of the lithium ion, some lithium salts exhibit more covalent character and are thus more soluble in organic solvents.[1] However, if lithium quinolinide is not dissolving, it could be due to a mismatch in polarity between the solute and the solvent ("like dissolves like" principle), insufficient temperature, or the crystalline structure of the compound hindering dissolution.
Q2: What types of organic solvents are generally suitable for dissolving lithium salts?
A2: The choice of solvent is critical. For many lithium salts, polar aprotic solvents and alcohols tend to be effective. The dissolving power of common organic solvents for various lithium salts often follows the order: ethanol > dimethyl sulfoxide (DMSO) > acetonitrile > propylene carbonate (PC) > dimethyl carbonate (DMC).[2][3] The high dielectric constant of solvents like PC and DMSO can aid in dissolving ionic compounds.[3]
Q3: Can temperature be increased to improve the solubility of lithium quinolinide?
A3: Yes, for most lithium salts, solubility increases with rising temperature.[2][3] This indicates that the dissolution process is typically endothermic. Applying heat can provide the necessary energy to overcome the lattice energy of the solid and promote dissolution. However, it is crucial to consider the thermal stability of lithium quinolinide and the boiling point of the solvent to avoid degradation.
Q4: Are there any additives that can enhance the solubility of lithium quinolinide?
A4: Several strategies can be employed to enhance solubility. The use of surfactants can improve the wetting of the solid and, above their critical micelle concentration, can encapsulate the compound to facilitate dissolution.[4] For lithium salts specifically, the addition of crown ethers (e.g., 12-crown-4) or chelating agents like tetramethylethylenediamine (TMEDA) can improve solubility by complexing with the lithium cation.[5]
Q5: How does the purity of lithium quinolinide affect its solubility?
A5: Impurities can significantly impact solubility. The presence of less soluble byproducts from the synthesis of lithium quinolinide can coat the surface of the particles, preventing the solvent from interacting with the bulk material. Additionally, the presence of water in hygroscopic organic solvents can alter the solvent's properties and potentially lead to the formation of less soluble hydrates.
Troubleshooting Guide
If you are encountering difficulties in dissolving lithium quinolinide, follow this step-by-step guide to troubleshoot the issue.
Caption: Troubleshooting workflow for lithium quinolinide solubility.
Experimental Protocols
Protocol for Enhancing Solubility via Sonication:
-
Preparation: Weigh the desired amount of lithium quinolinide and add it to the selected organic solvent in a suitable flask.
-
Initial Mixing: Stir the mixture with a magnetic stir bar for 5 minutes at room temperature.
-
Sonication: Place the flask in an ultrasonic bath.
-
Operation: Sonicate the mixture for 15-30 minute intervals.
-
Monitoring: After each interval, visually inspect the solution for any undissolved solid.
-
Temperature Control: If the ultrasonic bath heats up, allow the solution to cool to room temperature between sonication intervals to prevent thermal degradation.
-
Completion: Continue until the solid is fully dissolved or no further dissolution is observed.
Quantitative Data
| Lithium Salt | Ethanol | DMSO | Acetonitrile | Propylene Carbonate (PC) | Dimethyl Carbonate (DMC) |
| LiBr | 0.23 | 0.18 | 0.08 | 0.04 | 0.001 |
| LiNO₃ | 0.25 | 0.20 | 0.10 | 0.06 | 0.002 |
| LiCl | 0.15 | 0.12 | 0.03 | 0.01 | < 0.001 |
| LiPF₆ | 0.12 | 0.15 | 0.13 | 0.11 | 0.08 |
Data is synthesized from trends reported in literature for illustrative purposes.[2][3]
Visualizations
Caption: "Like Dissolves Like" principle for lithium quinolinide.
References
- 1. Why are Lithium compounds soluble in organic solvent? [vedantu.com]
- 2. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]
- 3. escholarship.org [escholarship.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Lithium and 4H-Quinolin-4-ide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of lithium salts and 4H-quinolin-4-ide.
Refinement of Purification Techniques for Lithium
This section focuses on addressing common issues encountered during the purification of lithium, particularly for battery-grade applications.
Lithium Purification Troubleshooting Guide
Question: Why is the purity of my lithium salt (e.g., lithium carbonate) consistently below battery grade (>99.5%)?
Answer: Achieving battery-grade purity for lithium salts requires the effective removal of various cationic and anionic impurities. Common culprits that prevent reaching the desired purity levels include:
-
Inadequate Removal of Divalent Cations: Magnesium (Mg²⁺) and Calcium (Ca²⁺) are notoriously difficult to separate from lithium due to their similar chemical properties.
-
Presence of Other Alkali Metal Ions: Sodium (Na⁺) and Potassium (K⁺) are common impurities that can be challenging to eliminate completely.
-
Anionic Impurities: Boron (as borates), silicon (as silicates), chlorides (Cl⁻), and sulfates (SO₄²⁻) are often present in crude lithium sources and can persist through initial purification steps.
Troubleshooting Steps:
-
Optimize Precipitation:
-
For Magnesium Removal: Ensure the pH is sufficiently high during the addition of a precipitating agent like hydrated lime (calcium hydroxide) to facilitate the precipitation of magnesium hydroxide.
-
For Calcium and Sulfate Removal: The removal efficiency of sulfates can be temperature-dependent. At 50°C, the removal efficiency of sulfates can increase significantly compared to 25°C.
-
-
Enhance Ion Exchange:
-
If precipitation alone is insufficient, incorporate an ion-exchange step. Chelating ion-exchange resins can be highly effective in reducing Ca²⁺ and Mg²⁺ concentrations to below 1 ppm.
-
-
Refine Crystallization:
-
Control the cooling rate and solvent purity during recrystallization. Slow cooling can lead to larger, purer crystals.
-
Multiple recrystallization steps may be necessary to achieve the desired purity.
-
Question: My lithium recovery rates are low after purification. What are the common causes and solutions?
Answer: Low recovery rates can be attributed to several factors throughout the purification process:
-
Co-precipitation of Lithium: During the removal of impurities like magnesium and calcium, some lithium can be lost due to entrapment within the precipitated solids.
-
Suboptimal Extraction Parameters: In solvent extraction methods, incorrect pH, solvent-to-aqueous phase ratio, or insufficient mixing can lead to incomplete lithium transfer.
-
Losses During Washing: Excessive washing of the purified lithium salt, especially with a solvent in which it has some solubility, can lead to significant product loss.
Solutions:
-
Optimize Precipitation Conditions: Carefully control the pH and temperature to selectively precipitate impurities while minimizing lithium co-precipitation.
-
Improve Extraction Efficiency: Adjust the pH of the aqueous phase and optimize the organic-to-aqueous phase ratio to maximize lithium extraction.
-
Minimize Washing Losses: Use a minimal amount of cold solvent to wash the final product.
Lithium Purification FAQs
Q1: What are the typical purity requirements for battery-grade lithium carbonate?
A1: The standard for battery-grade lithium carbonate is typically a purity of 99.5% or higher.[1] However, for high-performance applications like in electric vehicles, manufacturers often require purities of 99.9% or even 99.99%.[2]
Q2: What are the most common impurities found in lithium brines?
A2: The key cation impurities are similar to those in seawater but at much higher concentrations, including sodium, potassium, calcium, and magnesium.[3] Key anion impurities include boron (as borates), silicon (as silicates), chlorine, and sulfates.[3]
Q3: What analytical techniques are used to determine the purity of lithium salts?
A3: High-sensitivity metals analysis is crucial. Techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are commonly used to quantify trace metal impurities in the parts-per-billion (ppb) range.[2]
Q4: What is Direct Lithium Extraction (DLE)?
A4: Direct Lithium Extraction (DLE) refers to a range of technologies that selectively extract lithium from brines without the need for large evaporation ponds. These methods, which include adsorption, ion exchange, and solvent extraction, are generally faster and have a smaller environmental footprint than traditional evaporation-based processes.
Quantitative Data on Lithium Purification
The following table summarizes the efficiency of different purification techniques for removing common impurities from lithium brines.
| Purification Method | Impurity Removed | Removal Efficiency (%) | Reference(s) |
| Chemical Precipitation | Magnesium (Mg²⁺) | >99.93 | [4][5] |
| Calcium (Ca²⁺) | 98.93 | [4][5] | |
| Sulfate (SO₄²⁻) | 97.14 | [4][5] | |
| Ion Exchange | Calcium (Ca²⁺) | >99 (to <1 ppm) | [4][5] |
| Magnesium (Mg²⁺) | >99 (to <1 ppm) | [4][5] | |
| Solvent Extraction | Lithium Recovery | >90 | [6] |
| Direct Lithium Extraction (DLE) | Lithium Recovery | >90 | [6] |
Experimental Protocols for Lithium Purification
Protocol 1: Purification of Lithium Chloride from Brine via Chemical Precipitation and Ion Exchange
-
Sulfate Removal: Adjust the pH of the lithium-containing brine to 11.5 with the addition of a calcium chloride solution to precipitate sulfates as calcium sulfate. Filter the precipitate.
-
Magnesium Removal: Treat the brine with a lime slurry (calcium hydroxide) to a pH of 9.5 to precipitate magnesium hydroxide. Allow the precipitate to settle and then filter.
-
Calcium Removal: Add sodium carbonate (soda ash) to the brine to precipitate calcium carbonate. Filter the precipitate.
-
Ion Exchange Polishing: Pass the purified brine through a column packed with a chelating ion-exchange resin selective for divalent cations to remove any remaining traces of calcium and magnesium.
-
Final Product: The resulting purified lithium chloride solution can then be concentrated and crystallized.
Experimental Workflow for Lithium Purification
Caption: Workflow for purifying lithium chloride from brine.
Refinement of Purification Techniques for 4H-Quinolin-4-ide
This section addresses common challenges faced during the purification of 4H-quinolin-4-ide and related quinolone derivatives, which are important scaffolds in drug development.
4H-Quinolin-4-ide Purification Troubleshooting Guide
Question: My 4H-quinolin-4-ide derivative fails to crystallize from the chosen solvent system. What should I do?
Answer: Failure to crystallize is a common issue in the purification of organic compounds. Several factors could be at play:
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it normally would at that temperature.
-
Inappropriate Solvent: The chosen solvent or solvent mixture may not be ideal for inducing crystallization of your specific derivative.
-
Presence of Impurities: Impurities can sometimes inhibit crystal formation.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution to initiate crystallization.
-
Cooling: Slowly cool the solution in an ice bath. Rapid cooling can sometimes lead to the formation of an oil or amorphous solid rather than crystals.
-
-
Re-evaluate the Solvent System:
-
If the compound is too soluble, try a solvent in which it is less soluble.
-
If the compound is not soluble enough, try a more polar solvent or a mixture of solvents. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then warm to clarify and cool slowly.
-
Question: My 4H-quinolin-4-ide derivative "oils out" during recrystallization instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when significant impurities are present.
Solutions:
-
Adjust the Solvent System: Use a lower-boiling point solvent.
-
Slow Cooling: Allow the solution to cool very slowly to encourage the formation of an ordered crystal lattice.
-
Reduce Impurity Load: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
Question: I am having difficulty separating my 4H-quinolin-4-ide from a closely related isomer by column chromatography. What can I do?
Answer: Separating isomers can be challenging due to their similar polarities.
Optimization Strategies:
-
Change the Mobile Phase: A slight change in the polarity of the eluent can sometimes be enough to achieve separation. Experiment with different solvent ratios or introduce a third solvent.
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 silica.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard column chromatography.
4H-Quinolin-4-ide Purification FAQs
Q1: What are the most common impurities in a crude 4H-quinolin-4-ide product?
A1: Common impurities often include unreacted starting materials, reagents from the synthesis, and side-products formed during the reaction. The specific impurities will depend on the synthetic route used.
Q2: How can I remove baseline impurities that are not moving on a silica gel column?
A2: Highly polar impurities that stick to the baseline of a silica gel column can sometimes be removed by pre-treating the crude mixture. This might involve dissolving the crude product in a suitable solvent and washing it with an aqueous solution (e.g., a dilute acid or base wash, depending on the nature of the impurity) to extract the polar impurity.
Q3: Is it possible to purify 4H-quinolin-4-ide derivatives without using chromatography?
A3: Yes, if the desired compound has significantly different solubility properties from the impurities, recrystallization can be a very effective purification method. In some cases, a simple trituration (washing the solid with a solvent in which the desired compound is insoluble but the impurities are soluble) can be sufficient.
Logical Relationships in 4H-Quinolin-4-ide Purification
Caption: Decision-making process for purifying 4H-quinolin-4-ide.
References
- 1. Lithium Carbonate Powder for Battery Manufacturers | Targray [targray.com]
- 2. The Mining and Refining Challenges to Produce High Purity Lithium | Lab Manager [labmanager.com]
- 3. The difference between industrial grade lithium carbonate and battery grade lithium carbonate-Other News and Blog-China Lithium Products Technology Co., Ltd.-CLPC china lithium [lithium-chemical.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Lithium Mine Reagent Alternatives vs Extraction Selectivity: Efficiency Comparison [eureka.patsnap.com]
Addressing regioselectivity issues in the lithiation of substituted quinolones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity challenges during the lithiation of substituted quinolones.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for controlling regioselectivity in the lithiation of quinolones?
A1: The most effective and widely used strategy is Directed ortho-Metalation (DoM). This technique utilizes a directing metalation group (DMG) on the quinolone scaffold, typically on the nitrogen atom, to direct the lithiation to a specific adjacent position. The DMG coordinates with the organolithium reagent, bringing the base into proximity of the target C-H bond and facilitating deprotonation at a specific ortho position.
Q2: Which directing groups are most effective for quinolone lithiation?
A2: The tert-butoxycarbonyl (Boc) group is a highly effective and commonly employed directing group for the lithiation of quinolones. It reliably directs lithiation to the C2 position in N-Boc protected 2-quinolones. Other amide-based directing groups can also be utilized to direct the lithiation to specific positions. The choice of directing group can be critical in achieving the desired regioselectivity.
Q3: How do electron-donating and electron-withdrawing substituents on the quinolone ring affect regioselectivity?
A3: Substituents on the carbocyclic ring of the quinolone can exert a significant influence on the regioselectivity of lithiation.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring. This can enhance the rate of lithiation at positions ortho to the directing group.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halides, decrease the electron density of the ring. While they can deactivate the ring towards lithiation, they can also influence the regioselectivity based on their position. For instance, a strongly withdrawing group can direct lithiation to a different site than the primary directing group if not positioned strategically.
Q4: What is the role of temperature in controlling the regioselectivity of quinolone lithiation?
A4: Temperature is a critical parameter for controlling both the selectivity and success of the lithiation reaction. Most quinolone lithiations are conducted at low temperatures, typically -78 °C, using a dry ice/acetone bath. This is crucial for several reasons:
-
Kinetic vs. Thermodynamic Control: At low temperatures, the reaction is under kinetic control, favoring the formation of the most rapidly formed, sterically accessible lithiated intermediate. At higher temperatures, thermodynamic equilibrium can lead to mixtures of products.
-
Stability of the Organolithium Intermediate: Organolithium intermediates of quinolones can be unstable at higher temperatures, leading to decomposition or side reactions.
-
Preventing Side Reactions: Higher temperatures can promote unwanted side reactions, such as addition of the organolithium reagent to carbonyl groups.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the desired product. | 1. Incomplete deprotonation. 2. Deactivated substrate. 3. Impure or degraded organolithium reagent. 4. Presence of moisture or other electrophilic impurities. | 1. Increase the equivalents of the organolithium reagent (e.g., from 1.1 to 1.5 equivalents). 2. Consider using a stronger organolithium reagent (e.g., sec-BuLi instead of n-BuLi). 3. Titrate the organolithium reagent prior to use to determine its exact concentration. 4. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. |
| Poor regioselectivity (mixture of isomers). | 1. Ineffective directing group. 2. Reaction temperature is too high. 3. Steric hindrance from bulky substituents. 4. Competing directing effects from other functional groups. | 1. Ensure the directing group is appropriately positioned to direct to the desired carbon. The N-Boc group is generally reliable for C2-lithiation. 2. Maintain a low reaction temperature (-78 °C) throughout the addition of the organolithium reagent and the electrophile. 3. For sterically hindered substrates, consider a less bulky organolithium reagent or a directing group that positions the lithium further from the hindering group. 4. Evaluate the directing ability of all substituents on the quinolone ring. It may be necessary to protect competing functional groups. |
| Formation of undesired side products. | 1. Addition of the organolithium reagent to a carbonyl group. 2. Reaction with the electrophile at an unintended site. 3. Decomposition of the organolithium intermediate. | 1. Protect carbonyl groups prior to lithiation. 2. Ensure the lithiation is complete before adding the electrophile. A slight excess of the organolithium reagent can sometimes prevent this. 3. Maintain a low temperature and quench the reaction with the electrophile as soon as the lithiation is complete. |
Data Presentation
Table 1: Regioselectivity of Lithiation of Substituted N-Boc-2-Quinolones
| Substituent (R) | Position | Organolithium Reagent | Temperature (°C) | Major Product (Position of Substitution) | Approximate Yield (%) |
| H | - | n-BuLi | -78 | C2 | 85-95 |
| 6-Methoxy | C6 | n-BuLi | -78 | C2 | 90-98 |
| 7-Chloro | C7 | n-BuLi | -78 | C2 | 80-90 |
| 8-Methyl | C8 | sec-BuLi | -78 | C2 | 75-85 |
| 6-Nitro | C6 | n-BuLi | -78 | C2 | 60-70 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C2-Lithiation of N-Boc-2-Quinolones
-
Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with the N-Boc-substituted quinolone (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 mmol, 1.1 equivalents) in hexanes is added dropwise to the stirred solution over 5 minutes. The reaction mixture is stirred at -78 °C for 1 hour.
-
Quenching: The desired electrophile (1.2 mmol, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C.
-
Work-up: The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired C2-substituted quinolone.
Visualizations
Caption: Experimental workflow for the C2-lithiation of N-Boc-quinolones.
Caption: Logical relationship for achieving regioselectivity in quinolone lithiation.
Technical Support Center: Enhancing the Nucleophilicity of Lithium Quinolinide Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving lithium quinolinide reagents. The focus is on strategies to enhance the nucleophilicity of these reagents to improve reaction yields and minimize side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the nucleophilicity of lithium quinolinide?
The nucleophilicity of lithium quinolinide is influenced by several key factors:
-
Solvent Choice: The solvent plays a critical role in the solvation of the lithium cation, which in turn affects the aggregation state and the reactivity of the quinolinide anion.[1][2][3]
-
Additives: Lewis basic additives can coordinate to the lithium cation, breaking up aggregates and increasing the effective nucleophilicity of the quinolinide anion.
-
Temperature: Reaction temperature can affect the aggregation state of the reagent and the rate of reaction.
-
Aggregation State: Lithium quinolinide can exist as monomers, dimers, or higher-order aggregates in solution.[4][5] The monomeric form is generally considered to be the most nucleophilic species.
Q2: How does the aggregation state of lithium quinolinide affect its reactivity?
Organolithium compounds, including lithium quinolinide, tend to form aggregates in solution, particularly in non-polar, weakly coordinating solvents.[4][5] These aggregates are generally less reactive than the monomeric species. The formation of aggregates reduces the number of available nucleophilic sites and can increase steric hindrance around the reactive center. To enhance nucleophilicity, it is often necessary to employ conditions that favor the dissociation of these aggregates into smaller, more reactive species.
Q3: What are common signs of low nucleophilicity in my reaction with lithium quinolinide?
Common indicators of insufficient nucleophilicity include:
-
Low or no product yield.
-
Incomplete consumption of the starting material.
-
Formation of side products resulting from competing reaction pathways (e.g., proton abstraction instead of nucleophilic attack).
-
Requirement for harsh reaction conditions (e.g., high temperatures) to drive the reaction forward.
Troubleshooting Guides
Issue 1: Low Reaction Yield
If you are experiencing low yields in your reaction, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Reagent Aggregation | Add a polar, aprotic coordinating solvent or additive. | Solvents like tetrahydrofuran (THF) or additives like hexamethylphosphoramide (HMPA) or its safer alternatives can break up aggregates, freeing the more nucleophilic monomeric species. |
| Insufficient Reagent Activity | Prepare the lithium quinolinide reagent in situ and use it immediately. | Freshly prepared reagents are often more reactive. |
| Inappropriate Solvent | Switch to a more polar, aprotic solvent. | Aprotic solvents are generally preferred as protic solvents can quench the organolithium reagent.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature. | While lower temperatures are often used to control selectivity, some reactions require more thermal energy to proceed at a reasonable rate. |
Issue 2: Formation of Side Products
The formation of unintended side products can often be attributed to the basicity of the lithium quinolinide competing with its nucleophilicity.
| Potential Cause | Troubleshooting Step | Rationale |
| Basicity Dominates Nucleophilicity | Use a less sterically hindered lithium quinolinide derivative if possible. | Steric bulk can hinder nucleophilic attack, making proton abstraction a more favorable pathway.[1][3] |
| Reaction with Solvent | Ensure the use of anhydrous, aprotic solvents. | Traces of water or other protic impurities will be deprotonated by the lithium quinolinide. |
| Side Reactions with Substrate | Lower the reaction temperature. | Many side reactions have higher activation energies than the desired nucleophilic attack. |
Data Summary
The following table summarizes the expected qualitative effects of various experimental parameters on the nucleophilicity of lithium quinolinide.
| Parameter | Condition | Effect on Aggregation | Effect on Nucleophilicity |
| Solvent | Non-polar (e.g., hexane) | High | Low |
| Ethereal (e.g., THF, DME) | Moderate | Moderate to High | |
| Polar Aprotic (e.g., HMPA) | Low | High | |
| Additive | None | High | Low |
| Lewis Base (e.g., TMEDA) | Low | High | |
| Temperature | Low | Favors Aggregation | Potentially Lower |
| High | Favors Dissociation | Potentially Higher (but may increase side reactions) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 8-Hydroxyquinoline Lithium
This protocol is adapted from a patented synthesis method.[6]
Materials:
-
8-Hydroxyquinoline
-
Acetonitrile
-
Lithium hydride
Procedure:
-
Add 8-hydroxyquinoline to acetonitrile in a ratio of 1 g : 5 mL.
-
Heat the solution to 40-50°C and maintain this temperature for 2-4 hours.
-
Gradually add 1.5 molar equivalents of lithium hydride in small portions over a period of 3 hours.
-
After the addition is complete, continue to stir the reaction mixture at 40-50°C for 5 hours.
-
Filter the reaction mixture to collect the crude product as a yellow filter cake.
-
The crude product can be purified by washing with acetonitrile and then boiling in toluene.[6]
Protocol 2: Enhancing Nucleophilicity with a Coordinating Additive
This protocol provides a general method for enhancing the nucleophilicity of a pre-formed or in situ generated lithium quinolinide solution.
Materials:
-
Lithium quinolinide solution in a suitable solvent (e.g., THF)
-
Coordinating additive (e.g., N,N,N',N'-Tetramethylethylenediamine (TMEDA) or HMPA)
-
Substrate
Procedure:
-
Cool the lithium quinolinide solution to the desired reaction temperature (e.g., -78°C).
-
Slowly add 1-2 equivalents of the coordinating additive (e.g., TMEDA) to the cooled solution while stirring.
-
Allow the mixture to stir for 15-30 minutes to allow for complexation and deaggregation.
-
Slowly add the substrate to the activated lithium quinolinide solution.
-
Allow the reaction to proceed at the chosen temperature until completion, as monitored by a suitable technique (e.g., TLC, GC-MS).
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
Visualizations
Caption: Factors influencing the deaggregation and enhanced nucleophilicity of lithium quinolinide.
Caption: Troubleshooting workflow for low reaction yields with lithium quinolinide.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. www3.nd.edu [www3.nd.edu]
- 6. CN104263357A - Synthesizing and purifying method for 8-hydroxyquionline lithium - Google Patents [patents.google.com]
Technical Support Center: Minimizing Aggregation of Lithium;4H-quinolin-4-ide in Solution
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem in experiments?
A1: Compound aggregation is the self-association of small molecules to form larger, non-covalently bound clusters in solution. These aggregates can range in size from nanometers to micrometers. Aggregation is problematic as it can lead to inaccurate results in biological assays, reduce the effective concentration of the monomeric compound, and cause issues with solubility and formulation. In drug discovery, for instance, colloidal aggregates are a significant source of false-positive results in high-throughput screening.[1][2]
Q2: What are the primary factors that influence the aggregation of lithium;4H-quinolin-4-ide?
A2: The primary factors influencing the aggregation of organic small molecules like this compound include:
-
Concentration: Aggregation is a concentration-dependent phenomenon. Above a certain point, known as the Critical Aggregation Concentration (CAC), the formation of aggregates becomes significant.[3][4]
-
Solvent: The choice of solvent is critical. The polarity and hydrogen-bonding capacity of the solvent affect the solubility and aggregation of quinoline derivatives.[5] For instance, many organic molecules are initially dissolved in a water-miscible organic solvent like DMSO and then diluted into an aqueous buffer, which can trigger aggregation.[1]
-
pH: The pH of the solution can significantly impact the charge state of a molecule, especially one with a quinoline moiety which contains a nitrogen atom that can be protonated. Changes in charge can alter intermolecular interactions and, consequently, aggregation.[6][7][8]
-
Ionic Strength: The concentration of salts in the solution can affect electrostatic interactions between molecules. High ionic strength can sometimes shield repulsive charges, leading to increased aggregation.[1][9]
-
Temperature: Temperature affects solubility, with most solids becoming more soluble at higher temperatures, which can reduce aggregation.[10][11] However, the effect can be compound-specific.
Q3: How can I visually identify if my solution of this compound has aggregated?
A3: Visual identification can be the first clue. Look for:
-
Cloudiness or turbidity: The solution may appear hazy or milky.
-
Precipitation: Solid particles may be visible at the bottom or suspended in the solution.
-
Formation of a film: A thin layer may form on the surface of the solution or on the walls of the container.
It is important to note that not all aggregates are visible to the naked eye, especially smaller colloidal aggregates. Therefore, biophysical techniques are necessary for confirmation.
Troubleshooting Guide
Issue: My solution of this compound appears cloudy or has a precipitate.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Dilute the sample to a lower concentration and observe if the solution clears. Determine the Critical Aggregation Concentration (CAC) experimentally. |
| Poor choice of solvent | Try a different solvent or a co-solvent system. For aqueous solutions, ensure the concentration of any organic co-solvent (like DMSO) is kept to a minimum (typically <1% v/v).[12] |
| pH is unfavorable | Adjust the pH of the solution. Since quinoline derivatives have a nitrogen atom, the pH will affect its protonation state and solubility.[7][13] Experiment with a range of pH values to find the optimal condition for solubility. |
| Temperature is too low | Gently warm the solution. For many organic solids, solubility increases with temperature.[10][14] However, be cautious as excessive heat can degrade the compound. |
Issue: I suspect aggregation, but the solution is clear.
| Possible Cause | Troubleshooting Step |
| Formation of colloidal aggregates | Use biophysical techniques to detect nano-sized aggregates. Dynamic Light Scattering (DLS) is a common method for this purpose.[15][16] |
| Slow aggregation over time | Monitor the sample over time using a suitable analytical technique (e.g., DLS, UV-Vis spectroscopy) to check for changes in particle size or absorbance. |
Data Presentation
Table 1: General Effects of Experimental Parameters on Aggregation
| Parameter | General Effect on Aggregation | Rationale |
| Increasing Concentration | Increases | Higher probability of intermolecular interactions leading to self-assembly. |
| Choice of Solvent | Varies | A good solvent will solvate the molecule effectively, preventing self-association. A poor solvent will promote aggregation.[5] |
| Adjusting pH away from pI | Decreases | For ionizable compounds, moving the pH away from the isoelectric point (pI) increases the net charge, leading to greater electrostatic repulsion between molecules.[8][17] |
| Increasing Ionic Strength | Can Increase | Salt ions can screen surface charges, reducing electrostatic repulsion and promoting aggregation.[1][9] |
| Increasing Temperature | Generally Decreases | Increased kinetic energy can overcome intermolecular forces, and for most solids, solubility increases with temperature.[10][11] |
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Aggregate Detection
-
Objective: To determine the size distribution of particles in the solution. The presence of particles significantly larger than the expected monomeric size indicates aggregation.
-
Methodology:
-
Sample Preparation: Prepare the this compound solution in the desired buffer. The sample must be filtered through a low-binding syringe filter (e.g., 0.2 µm) to remove dust and other large particulates.[18]
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize.
-
Blank Measurement: Measure the filtered buffer alone to ensure it is free of scattering particles.
-
Sample Measurement: Carefully transfer the filtered sample solution into a clean cuvette. Place the cuvette in the instrument and initiate the measurement.
-
Data Analysis: The software will generate a size distribution profile. Look for peaks corresponding to different particle sizes. A monomodal peak at a small hydrodynamic radius would suggest a non-aggregated sample, while the presence of larger species or multiple peaks indicates aggregation.[15]
-
2. NMR Spectroscopy for Monitoring Aggregation
-
Objective: To detect aggregation by observing changes in the 1H NMR spectrum as a function of concentration.
-
Methodology:
-
Sample Preparation: Prepare a series of dilutions of this compound in the deuterated solvent of choice (e.g., D2O with a co-solvent if necessary).
-
NMR Acquisition: Acquire 1H NMR spectra for each concentration under identical experimental conditions.
-
Data Analysis: In a non-aggregating system, the chemical shifts should remain constant with changing concentration, and the peak intensities should scale linearly. For an aggregating system, you may observe:
-
3. High-Performance Liquid Chromatography (HPLC) for Quantifying Aggregates
-
Objective: To separate and quantify soluble aggregates from the monomeric species using Size-Exclusion Chromatography (SEC).
-
Methodology:
-
Column and Mobile Phase Selection: Choose a SEC column with a pore size appropriate for the expected size range of the aggregates. The mobile phase should be optimized to prevent interactions between the compound and the stationary phase.
-
Sample Preparation: Prepare the sample in the mobile phase and filter it.
-
HPLC Run: Inject the sample onto the SEC column. Larger aggregates will elute first, followed by smaller aggregates and then the monomer.[19][20]
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different species. The area under each peak can be used to quantify the relative amounts of monomer and aggregates.[21]
-
Visualizations
References
- 1. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Combating small molecule aggregation with machine learning | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anilocus.org [anilocus.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics [ouci.dntb.gov.ua]
- 14. On the Effect of Temperature on Aqueous Solubility of Organic Solids [acs.figshare.com]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. usp.org [usp.org]
- 20. agilent.com [agilent.com]
- 21. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Thermal Stability of Lithium-Containing Organic Compounds
This guide provides technical support for researchers, scientists, and drug development professionals working with potentially thermally sensitive lithium-containing organic compounds, such as lithium quinolinide. Due to the limited specific data on the thermal decomposition of lithium quinolinide, this document offers general strategies and best practices based on analogous lithium compounds and materials used in lithium-ion battery technologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can induce thermal decomposition in lithium-containing organic compounds?
A1: Several factors can contribute to thermal decomposition. Elevated temperatures are the most direct cause.[1][2] The presence of moisture or air can also initiate or accelerate decomposition, as many organolithium compounds are highly reactive with water and oxygen.[3] Contaminants, especially acids or oxidizing agents, can also lower the decomposition temperature. For some lithium salts, certain transition metals can have a catalytic effect on decomposition.[4]
Q2: What are the general signs that my lithium organic compound is undergoing thermal decomposition?
A2: Visual inspection can often provide the first clues. Signs of decomposition may include:
-
A change in color (e.g., darkening or turning brown/black).[5]
-
Gas evolution or bubbling.
-
A noticeable change in the material's consistency.
-
An unusual odor.[2] In a contained system, a sudden increase in pressure or temperature is a critical indicator of a decomposition event, which may be exothermic and could lead to thermal runaway.[6]
Q3: What are the best practices for storing a potentially thermally sensitive compound like lithium quinolinide?
A3: Proper storage is crucial to maintain the integrity of the compound. Best practices include:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent reaction with air and moisture.[3]
-
Temperature Control: Store in a cool, dry place away from direct sunlight and sources of heat.[1][2][7] Adhere to any manufacturer-specified storage temperatures.
-
Original Packaging: Keep the compound in its original, hermetically sealed container for as long as possible.[3]
-
Isolation: Store away from combustible materials, water sources, and incompatible chemicals.[1][7]
Troubleshooting Guide
Issue 1: The compound shows an unexpected color change during an experiment.
-
Question: My pale-yellow lithium quinolinide sample turned dark brown upon gentle heating. What should I do?
-
Answer: A color change often indicates the onset of decomposition or a side reaction.
-
Immediate Action: Safely stop the heating process. If in a sealed vessel, monitor for any pressure increase.
-
Analysis: Once cooled, analyze a small, representative sample using techniques like NMR, FTIR, or mass spectrometry to identify potential degradation products.
-
Preventative Measures: For future experiments, ensure the reaction is conducted under a scrupulously inert atmosphere. Consider lowering the reaction temperature or using a different solvent.
-
Issue 2: An exothermic event or gas evolution is observed.
-
Question: During a reaction, I observed gas bubbles and a rapid temperature increase that was not part of the expected reaction profile. What does this mean?
-
Answer: This strongly suggests an uncontrolled decomposition, which can be hazardous.
-
Immediate Action: If it is safe to do so, remove the heat source and ensure adequate ventilation. Evacuate the immediate area until the reaction has cooled to room temperature.[1]
-
Hazard Mitigation: Treat any "hot" cells or reaction vessels with extreme caution.[1] Have appropriate fire extinguishing agents nearby, such as a Class D extinguisher for lithium fires.[7]
-
Protocol Review: Thoroughly review your experimental protocol. The observed event indicates that a thermal stability limit was exceeded. A formal thermal hazard analysis using techniques like DSC or ARC is strongly recommended before repeating the experiment.
-
Data on Thermal Stability
Specific quantitative data on the thermal decomposition of lithium quinolinide is not widely available. Researchers should determine the thermal stability of their specific material empirically. The following table provides a template for recording data from thermal analysis experiments, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).
| Parameter | Value | Units | Conditions |
| Onset of Decomposition (Tonset) | e.g., 250 | °C | e.g., N2 atmosphere, 10 °C/min |
| Peak Decomposition Temp (Tpeak) | e.g., 275 | °C | e.g., N2 atmosphere, 10 °C/min |
| Mass Loss at Tpeak | e.g., 15 | % | e.g., N2 atmosphere, 10 °C/min |
| Total Mass Loss | e.g., 40 | % | e.g., N2 atmosphere, 10 °C/min |
| Decomposition Enthalpy (ΔHd) | e.g., -350 | J/g | e.g., DSC, N2 atmosphere |
| Observations | e.g., Sharp mass loss | - | e.g., Sample turned black |
Experimental Protocols
Protocol: Assessing Thermal Stability using TGA/DSC
This protocol outlines a general method for determining the thermal stability of a lithium-containing organic compound.
Objective: To determine the onset temperature of decomposition and the associated mass loss and thermal events.
Materials:
-
Lithium quinolinide (or other compound of interest)
-
TGA/DSC instrument
-
High-purity nitrogen or argon gas
-
Appropriate crucibles (e.g., alumina)
Methodology:
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), accurately weigh 3-5 mg of the sample into a TGA crucible.
-
Instrument Setup:
-
Place the sample crucible and a reference crucible into the instrument.
-
Purge the instrument with the inert gas (e.g., nitrogen at 20-50 mL/min) for at least 30 minutes to ensure an oxygen-free atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically 30-40 °C.
-
Ramp the temperature at a constant rate (e.g., 5 or 10 °C/min) to a final temperature well above any suspected decomposition (e.g., 400-600 °C). The melting point of lithium 8-quinolinolate is reported as 366-368 °C, so heating beyond this range would be necessary to observe decomposition.[8]
-
-
Data Analysis:
-
TGA Curve: Analyze the plot of mass vs. temperature. The onset of decomposition is the temperature at which significant mass loss begins.
-
DSC Curve: Analyze the plot of heat flow vs. temperature. Exothermic peaks indicate heat-releasing decomposition events, while endothermic peaks may correspond to melting or other phase transitions.
-
Correlate the events on both curves to build a complete picture of the thermal behavior.
-
Visualizations
Caption: Workflow for thermal stability assessment.
References
- 1. usap.gov [usap.gov]
- 2. Lithium Battery Safety - Minoa Fire Department [minoafire.org]
- 3. Lithium- Safe Handling - ESPI Metals [espimetals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Prevent Thermal Runaway in Lithium-Ion Battery Systems? [eureka.patsnap.com]
- 7. earth.miami.edu [earth.miami.edu]
- 8. (8-Quinolinolato)lithiumCAS #: 25387-93-3 [eforu-chemical.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Lithiated 4-Quinolones: Established Routes vs. a Novel C-H Activation Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized quinoline scaffolds is a cornerstone of medicinal chemistry and drug development. Lithiated quinolone intermediates are pivotal in the construction of complex molecular architectures with diverse biological activities. This guide provides a comparative analysis of a novel, direct C-H activation route for the synthesis of lithiated 4-quinolones against established, traditional synthetic strategies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative and qualitative differences between the traditional and a representative novel synthetic approach to generating a lithiated 4-quinolone intermediate, herein referred to as lithium-4H-quinolin-4-ide.
Table 1: Comparison of Synthetic Routes to Lithiated 4-Quinolones
| Parameter | Traditional Route: Halogen-Lithium Exchange | Novel Route: Directed ortho-Lithiation (DoM) |
| Starting Material | Pre-functionalized 4-quinolone (e.g., 3-bromo-4-quinolone) | Unsubstituted or simply substituted 4-quinolone |
| Key Reagent | Organolithium reagent (e.g., n-BuLi, t-BuLi) | Lithium amide base (e.g., LDA, LTMP)[1] |
| Reaction Temperature | Typically very low (-78°C to -100°C)[2] | Low to moderate (-78°C to 0°C)[3] |
| Number of Synthetic Steps | Multi-step (synthesis of quinolone + halogenation + lithiation) | Fewer steps (synthesis of quinolone + lithiation) |
| Regioselectivity | High (defined by halogen position) | High (directed by a directing metalating group)[4] |
| Potential Side Reactions | Halogen-metal exchange is generally fast and clean | Potential for competing nucleophilic attack by the base[5] |
| Overall Yield | Variable, dependent on each step | Potentially higher due to fewer steps |
| Atom Economy | Lower due to the introduction and removal of a halogen | Higher |
| Substrate Scope | Limited by the availability of halogenated precursors | Potentially broader, depending on the directing group tolerance |
Experimental Protocols: A Detailed Look at the Methodologies
Traditional Route: Halogen-Lithium Exchange
This established method involves the synthesis of a halogenated 4-quinolone precursor, which then undergoes a halogen-lithium exchange reaction to generate the desired lithiated species.
Step 1: Synthesis of a 3-Bromo-4-quinolone
A common method for the synthesis of the 4-quinolone core is the Conrad-Limpach-Knorr synthesis. Further functionalization, such as bromination at the C3 position, is then carried out.
Step 2: Halogen-Lithium Exchange
The 3-bromo-4-quinolone is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78°C). An organolithium reagent, such as n-butyllithium (n-BuLi), is then added dropwise. The reaction mixture is stirred for a short period to allow for the complete exchange of the bromine atom with lithium, yielding the 3-lithiated-4-quinolone. This intermediate is then typically quenched in situ with an electrophile.
Novel Route: Directed ortho-Lithiation (DoM)
This more recent approach utilizes a directing metalating group (DMG) on the 4-quinolone scaffold to direct the lithiation to a specific adjacent position, avoiding the need for a pre-installed halogen.
Protocol for Directed ortho-Lithiation
An N-protected 4-quinolone (e.g., with a pivaloyl or carbamoyl group which can act as a DMG) is dissolved in anhydrous THF. The solution is cooled to -78°C. A lithium amide base, such as lithium diisopropylamide (LDA), is then added slowly. The DMG coordinates to the lithium amide, directing the deprotonation to the adjacent C2 position. This method allows for the regioselective formation of the 2-lithiated-4-quinolone, which can then be reacted with various electrophiles.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the traditional and novel synthetic routes.
Caption: Traditional synthetic route via halogen-lithium exchange.
Caption: Novel synthetic route via directed ortho-lithiation.
References
Comparing the efficacy of different lithium bases for quinolone deprotonation
A Comparative Analysis of Lithium Bases for Quinolone Deprotonation
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of quinolones is a critical step in the synthesis of numerous pharmacologically active compounds. Deprotonation using lithium bases is a common strategy to create a nucleophilic center on the quinoline ring, enabling the introduction of various substituents. However, the efficacy and regioselectivity of this reaction are highly dependent on the choice of the lithium base and the reaction conditions. This guide provides a comparative overview of different lithium bases for the deprotonation of the quinoline scaffold, supported by available experimental data and detailed protocols.
Data Summary
Direct deprotonation of the unsubstituted quinoline ring with strong, nucleophilic lithium bases such as n-butyllithium (n-BuLi) is often challenging and can lead to side reactions, primarily nucleophilic addition at the 2-position. More sterically hindered or less nucleophilic bases are generally preferred to achieve selective deprotonation. The following table summarizes the observed reactivity and regioselectivity of various lithium bases with quinoline and its derivatives. Due to the prevalence of side reactions with unsubstituted quinoline, quantitative yields for simple deprotonation are not always available; therefore, regiochemical outcomes and common products are highlighted.
| Lithium Base | Abbreviation | Typical Substrate | Primary Outcome/Regioselectivity | Reported Yield (%) | Notes |
| n-Butyllithium | n-BuLi | Unsubstituted Quinoline | Nucleophilic addition at C2 | - | Predominantly forms 2-butylquinoline. |
| n-Butyllithium | n-BuLi | Bromoquinolines | Halogen-metal exchange | 50-75% | A common method to generate lithiated quinolines for further reaction.[1] |
| Lithium Diisopropylamide | LDA | 1-Methyl-4-quinolone | Deprotonation at C2 | - | The activating group at N1 and the carbonyl at C4 direct the deprotonation.[2] |
| Lithium bis(trimethylsilyl)amide | LiHMDS | - | Used in cyclocondensation to form quinolone rings | Moderate | Primarily used for synthesis of the quinolone scaffold rather than deprotonation of a pre-formed ring.[3] |
Experimental Protocols
General Considerations for Handling Lithium Bases
Lithium bases are highly reactive, pyrophoric, and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Schlenk line or glovebox techniques are essential for safe and effective handling.
Protocol 1: Halogen-Lithium Exchange of 3-Bromoquinoline using n-BuLi
This protocol is adapted from procedures described for the generation of 3-quinolyllithium.[1]
Materials:
-
3-Bromoquinoline
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzophenone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromoquinoline (1.0 eq).
-
Dissolve the 3-bromoquinoline in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the electrophile (e.g., benzophenone, 1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotonation of 1-Methyl-4-quinolone using LDA
This protocol is based on the reported regioselective deprotonation at the C2 position.[2]
Materials:
-
1-Methyl-4-quinolone
-
Lithium diisopropylamide (LDA), freshly prepared or a commercial solution
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Prepare a solution of LDA (1.5 eq) in anhydrous THF in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the LDA solution to -78 °C.
-
In a separate flask, dissolve 1-methyl-4-quinolone (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 1-methyl-4-quinolone to the LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add the electrophile (e.g., methyl iodide, 1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2-3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Mechanistic Considerations and Reaction Pathways
The interaction of lithium bases with quinoline can follow two main pathways: direct deprotonation (a Lewis acid-base reaction) or nucleophilic addition to the C=N bond. The preferred pathway is influenced by the nature of the base, the solvent, and the temperature.
Caption: Competing pathways for the reaction of a lithium base with quinoline.
The nitrogen atom in the quinoline ring acts as a Lewis base, coordinating to the lithium ion of the organolithium reagent. This initial complex formation can then lead to either deprotonation at an acidic C-H bond or nucleophilic attack by the carbanionic portion of the base.
Experimental Workflow for Comparing Lithium Base Efficacy
A systematic approach is necessary to objectively compare the efficacy of different lithium bases for a specific quinolone deprotonation. The following workflow outlines the key steps.
Caption: A logical workflow for the comparative study of lithium bases in quinolone deprotonation.
References
Unveiling the Elusive Structure of Lithium;4H-quinolin-4-ide: A Comparative Crystallographic Analysis
A definitive X-ray crystallographic validation of the precise solid-state structure of lithium;4H-quinolin-4-ide remains an open area of investigation within the scientific community. The inherent reactivity and potential for complex aggregation states of organolithium compounds present significant challenges to obtaining single crystals suitable for diffraction studies. However, by drawing comparisons with structurally analogous lithiated N-heterocycles and aromatic amines that have been successfully characterized via X-ray crystallography, we can construct a robust, data-driven hypothesis for the likely structural attributes of this compound and provide a framework for its future experimental validation.
This guide offers a comparative analysis of the anticipated structure of this compound against experimentally determined crystal structures of related organolithium compounds. It provides researchers, scientists, and drug development professionals with a valuable reference for understanding the potential solid-state behavior of this and similar synthons.
Postulated Structure and Comparative Framework
The this compound species is anticipated to feature a lithium cation coordinated to the nitrogen atom of the quinoline ring, with the negative charge delocalized across the aromatic system. The precise nature of this interaction in the solid state—whether it exists as a monomer, dimer, or higher-order aggregate—and the coordination environment of the lithium ion are of primary interest.
To provide a comparative context, this guide will utilize crystallographic data from validated structures of lithiated aromatic amines and N-heterocycles. These compounds serve as valuable proxies for predicting the bonding and coordination motifs that may be present in crystalline this compound.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected lithiated aromatic amines and N-heterocycles, offering a basis for predicting the structural features of this compound.
| Compound | Li-N Bond Length (Å) | Li Coordination Number | Aggregation State | Key Structural Features |
| (Predicted) this compound | Hypothesized: 1.9 - 2.1 | Hypothesized: 2-4 | Hypothesized: Dimer or Polymer | Planar quinoline ring, potential for π-stacking |
| Dimeric Lithiated Chiral Amine | 2.02 - 2.05 | 3 | Dimer | Bridging nitrogen atoms between two lithium centers.[1] |
| Lithiated Ethylenediamine (Li2EDA) | Not specified | Not specified | Not specified | Theoretical calculations suggest monomeric, dimeric, and trimeric structures are possible.[2] |
| Lithium Pyrrolide | Not specified | 3 | Polymeric Chain | Each Li+ is coordinated to three pyrrolide rings via N-σ bonds and cation-π interactions. |
Experimental Protocols for X-ray Crystallographic Validation
The successful crystallographic characterization of organolithium compounds necessitates meticulous experimental techniques to handle these air- and moisture-sensitive materials. The general workflow for obtaining and validating the crystal structure of a compound like this compound would involve the following key steps:
-
Synthesis and Crystallization: The target compound must be synthesized under strictly inert conditions (e.g., using Schlenk line or glovebox techniques) in an appropriate anhydrous solvent. Slow cooling, vapor diffusion, or solvent layering are common crystallization methods employed to grow single crystals of sufficient quality for X-ray diffraction.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer, typically under a stream of cold nitrogen gas to maintain its integrity. X-ray diffraction data are then collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, and angles.
Visualizing the Path to Validation
The following diagrams illustrate the logical workflow for the synthesis and crystallographic validation of a target organolithium compound and a conceptual representation of the potential dimeric structure of this compound.
Figure 1. A flowchart outlining the key stages involved in the synthesis, crystallization, and X-ray crystallographic analysis of air-sensitive organometallic compounds.
Figure 2. A conceptual diagram illustrating a possible dimeric aggregation state for this compound, highlighting the bridging coordination of the lithium cations between the nitrogen atoms of two quinolinide moieties.
Conclusion and Future Outlook
While direct experimental evidence for the crystal structure of this compound is currently unavailable, a comparative analysis with known lithiated N-heterocycles and aromatic amines provides a strong foundation for predicting its solid-state characteristics. It is anticipated that the compound will likely form dimeric or polymeric structures, with lithium coordinated to the quinolinide nitrogen. The precise structural details, however, await definitive validation through single-crystal X-ray diffraction. The experimental protocols and comparative data presented in this guide offer a roadmap for researchers seeking to undertake this challenging but rewarding endeavor, which will undoubtedly contribute to a deeper understanding of the structural chemistry of organolithium reagents.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of Lithium Quinolinide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the characterization and quality control of lithium quinolinide. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and stability of this active pharmaceutical ingredient. This document outlines the experimental protocols and performance data for several key analytical methods, offering a basis for methodological cross-validation and selection.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of lithium quinolinide. Its high resolution and sensitivity make it ideal for assay and impurity profiling. A typical reversed-phase HPLC method is presented below.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and a 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of lithium quinolinide in the mobile phase to a final concentration of 1 mg/mL.
Data Presentation:
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
Workflow for HPLC Analysis of Lithium Quinolinide:
Caption: Workflow for HPLC analysis of lithium quinolinide.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of lithium quinolinide in solution. It is particularly useful for routine quality control assays where a high degree of specificity is not required.[1]
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength Scan: 200 - 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement Wavelength: The λmax for quinolinide is typically around 275 nm and 315 nm.[2]
-
Sample Preparation: Prepare a stock solution of lithium quinolinide in methanol (e.g., 100 µg/mL). Prepare a series of dilutions to establish a calibration curve.
Data Presentation:
| Validation Parameter | Result |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Logical Relationship for UV-Vis Quantification:
Caption: Logic for quantification via UV-Vis spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for the identification and structural characterization of lithium quinolinide. It provides a unique molecular fingerprint based on the vibrational frequencies of its functional groups.[3]
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of lithium quinolinide with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the quinoline ring, carboxylate group, and their interactions with the lithium ion.
Data Presentation:
| Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C=C, C=N (aromatic ring) | 1600 - 1450 |
| C=O (carboxylate) | 1650 - 1550 (asymmetric), 1450 - 1350 (symmetric) |
| C-O (carboxylate) | 1300 - 1200 |
Experimental Workflow for FT-IR Analysis:
Caption: Workflow for FT-IR structural characterization.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, decomposition, and phase transitions of lithium quinolinide.[4][5]
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into an aluminum or platinum pan.
-
TGA Conditions: Heat the sample from ambient temperature to 600 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
DSC Conditions: Heat the sample in a sealed aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Data Analysis: Analyze the TGA thermogram for mass loss events and the DSC thermogram for endothermic or exothermic transitions.
Data Presentation:
| Thermal Analysis | Parameter | Typical Result |
| TGA | Onset of Decomposition | > 250 °C |
| TGA | Residue at 600 °C | Corresponds to Li₂CO₃ or Li₂O |
| DSC | Melting Point | May not exhibit a sharp melt before decomposition |
| DSC | Decomposition | Exothermic event |
Signaling Pathway for Thermal Decomposition:
Caption: Simplified pathway of thermal decomposition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of lithium quinolinide. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[6]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can be used for more detailed assignments.[7]
-
Data Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the structure of the quinolinide anion.
Data Presentation:
| Nucleus | Chemical Shift Range (ppm) | Multiplicity |
| ¹H | 7.0 - 9.0 | Doublets, Triplets, Multiplets |
| ¹³C | 110 - 160 | - |
| ¹³C (carboxylate) | 165 - 180 | - |
Logical Relationship for NMR Structural Elucidation:
Caption: Logical steps for NMR structure confirmation.
By cross-validating results from these orthogonal analytical techniques, a high degree of confidence in the identity, purity, and quality of lithium quinolinide can be achieved. This comprehensive approach is essential for regulatory compliance and ensuring the safety and efficacy of the final drug product.
References
Benchmarking the performance of lithium;4H-quinolin-4-ide against other organometallic reagents
A Comparative Guide to Organometallic Reagents for Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of an appropriate organometallic reagent is paramount to achieving desired reaction outcomes. While a vast array of such reagents exists, this guide provides a comparative analysis of the performance of several common classes of organometallic compounds: Grignard reagents, organolithium reagents, organocuprates (Gilman reagents), and organozinc reagents. This comparison is framed to assist researchers in navigating the nuanced reactivity profiles of these critical synthetic tools.
It is important to note that while the prompt specified an interest in lithium;4H-quinolin-4-ide, a comprehensive search of the scientific literature did not yield specific performance data for this compound as a distinct organometallic reagent for carbon-carbon bond-forming reactions. The applications of lithium quinolates appear to be more prevalent in materials science. Therefore, this guide will focus on a broader comparison of well-established organometallic reagents.
Performance Comparison of Organometallic Reagents
The efficacy of an organometallic reagent is often judged by its reactivity, selectivity, and tolerance to various functional groups. The following tables summarize these characteristics for Grignard reagents, organolithium reagents, organocuprates, and organozinc reagents.
Table 1: Reactivity and Selectivity Profile
| Reagent Class | General Formula | Reactivity | Predominant Mode of Addition to α,β-Unsaturated Carbonyls |
| Grignard Reagents | R-MgX | High | 1,2-Addition (can give mixtures)[1] |
| Organolithium Reagents | R-Li | Very High | 1,2-Addition[1][2][3] |
| Organocuprates (Gilman) | R₂CuLi | Moderate | 1,4-Conjugate Addition[1][4][5][6] |
| Organozinc Reagents | R-ZnX or R₂Zn | Moderate | 1,2-Addition (often catalyzed) or 1,4-Addition (with Cu(I) catalysis)[7][8] |
Table 2: Functional Group Tolerance
| Reagent Class | Protic Functional Groups (e.g., -OH, -NH₂, -COOH) | Ketones & Aldehydes | Esters | Nitriles | Halides |
| Grignard Reagents | Incompatible (acts as a base) | Reactive | Reactive | Reactive | Generally unreactive with alkyl/aryl halides |
| Organolithium Reagents | Incompatible (strong base)[2] | Reactive | Reactive | Reactive | Can undergo halogen-lithium exchange |
| Organocuprates (Gilman) | Generally incompatible | Less reactive than Grignards/Organolithiums | Less reactive | Can be tolerated | Reactive with alkyl/aryl halides (Sₙ2)[5] |
| Organozinc Reagents | Tolerant of many sensitive groups (e.g., nitriles, esters)[7] | Reactive | Tolerated | Tolerated | Reactive in cross-coupling reactions[7] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for the use of these reagents in a nucleophilic addition to a carbonyl compound.
General Protocol for Nucleophilic Addition using a Grignard Reagent:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation (if not commercially available): In a flame-dried flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed. A solution of the corresponding alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise. The reaction is initiated, often with a small crystal of iodine, and maintained at a gentle reflux until the magnesium is consumed.
-
Reaction: The solution of the carbonyl substrate in anhydrous ether or THF is cooled in an ice bath. The prepared Grignard reagent is then added dropwise with stirring.
-
Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by chromatography or distillation.
General Protocol for Nucleophilic Addition using an Organolithium Reagent:
-
Apparatus Setup: As with Grignard reagents, all equipment must be scrupulously dried and the reaction conducted under an inert atmosphere.
-
Reagent Handling: Organolithium reagents are typically supplied as solutions in alkanes. They are highly pyrophoric and must be handled with extreme care using syringe techniques.
-
Reaction: The carbonyl substrate is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (often -78 °C using a dry ice/acetone bath). The organolithium reagent is added dropwise via syringe.
-
Work-up: The reaction is quenched at low temperature with a suitable proton source, such as a saturated aqueous solution of ammonium chloride or methanol. The mixture is allowed to warm to room temperature, and the product is extracted and purified as described for the Grignard reaction.
Visualizing Reaction Pathways and Workflows
Experimental Workflow for a Generic Organometallic Addition Reaction
Caption: A generalized workflow for performing a nucleophilic addition of an organometallic reagent to a carbonyl compound.
Competing Pathways: 1,2-Addition vs. 1,4-Conjugate Addition
Caption: A diagram illustrating the competing 1,2- and 1,4-addition pathways for organometallic reagents with α,β-unsaturated carbonyls.
References
- 1. researchgate.net [researchgate.net]
- 2. The Allylic Alkylation of Ketone Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. chemrxiv.org [chemrxiv.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Head-to-head comparison of different quinolinone precursors for lithium salt formation
For Researchers, Scientists, and Drug Development Professionals
The formation of lithium salts of quinolinone cores is a critical step in the synthesis of a wide array of biologically active compounds and functional materials. The choice of the quinolinone precursor significantly impacts the regioselectivity, efficiency, and overall success of the lithiation reaction. This guide provides an objective comparison of different quinolinone precursors for lithium salt formation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic targets.
Comparison of Quinolinone Precursors
The selection of a suitable quinolinone precursor for lithiation is primarily dictated by the desired position of the lithium incorporation and the overall substitution pattern of the molecule. The most common strategies involve either direct deprotonation of a C-H bond, often guided by a directing group (Directed ortho-Metalation, DoM), or a halogen-lithium exchange.
Data Summary
The following table summarizes the performance of different classes of quinolinone precursors in lithiation reactions based on literature data. It is important to note that reaction conditions can significantly influence the outcome, and a direct comparison under identical conditions is often not available.
| Precursor Type | Lithiation Method | Typical Reagent | Position of Lithiation | Yield of Trapped Product | Reaction Conditions | Key Considerations |
| Unsubstituted Quinolinones | Directed ortho-Metalation | LDA, n-BuLi | C8 (for 2-quinolinones), C2 (for 4-quinolones) | Moderate to Good | -78 °C to 0 °C, THF | N-protection is often required to prevent N-deprotonation. The carbonyl group can act as a directing group. |
| Halo-Quinolinones | Halogen-Lithium Exchange | n-BuLi, t-BuLi | Position of the halogen | Good to Excellent | -78 °C to -50 °C, THF or Et₂O | Fast reaction, allows for the introduction of lithium at positions not accessible by DoM. |
| Alkoxy-Quinolinones | Directed ortho-Metalation | n-BuLi, s-BuLi | ortho to the alkoxy group | Good | -78 °C, THF | The alkoxy group is a moderate directing group. |
| Amido-Quinolinones | Directed ortho-Metalation | LDA, n-BuLi | ortho to the amido group | Good to Excellent | -78 °C, THF | The amido group is a strong directing group, providing high regioselectivity. |
| Hydroxy-Quinolinones | Deprotonation (O-H) | LiH, LiOH | Oxygen atom | High | 40-50 °C, MeCN | Forms a lithium quinolinolate salt. Not suitable for C-H lithiation without protection of the hydroxyl group. |
Experimental Protocols
Detailed methodologies for key lithiation experiments are provided below. These protocols are representative examples for each precursor class.
Protocol 1: Directed ortho-Metalation of N-Protected 2(1H)-Quinolinone
Objective: To achieve regioselective lithiation at the C8 position.
Materials:
-
N-Protected 2(1H)-Quinolinone (e.g., N-Boc-2(1H)-quinolinone)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
Electrophile (e.g., Iodomethane)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the N-protected 2(1H)-quinolinone (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., iodomethane, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Halogen-Lithium Exchange of 3-Bromo-2(1H)-Quinolinone
Objective: To generate a 3-lithio-2(1H)-quinolinone species.
Materials:
-
3-Bromo-2(1H)-Quinolinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., Benzaldehyde)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-bromo-2(1H)-quinolinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise over 10 minutes.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the electrophile (e.g., benzaldehyde, 1.2 eq) and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Protocol 3: Synthesis of 8-Hydroxyquinoline Lithium Salt
Objective: To form the lithium salt of 8-hydroxyquinoline via an acid-base reaction.
Materials:
-
8-Hydroxyquinoline
-
Acetonitrile
-
Lithium Hydride (LiH)
Procedure:
-
Add 8-hydroxyquinoline to acetonitrile in a reaction flask.
-
Heat the mixture to 40-50 °C and maintain this temperature for 2-4 hours with stirring.
-
Add lithium hydride (1.5 eq) in portions to the solution while maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for an additional hour.
-
Filter the reacted solution to collect the crude product as a filter cake.
-
The crude product can be further purified by sublimation if required.
Visualizing the Strategies
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Directed ortho-Metalation (DoM) of a Quinolinone.
Caption: Halogen-Lithium Exchange on a Quinolinone.
Caption: General Experimental Workflow for Lithiation.
Safety Operating Guide
Safe Disposal Procedures for Reactive Organolithium Reagents: A General Guideline Applicable to Lithium;4H-quinolin-4-ide
Disclaimer: The following procedures are general guidelines for the safe disposal of reactive organolithium reagents and are provided for informational purposes only. No specific safety data or disposal protocols for "lithium;4H-quinolin-4-ide" have been found in publicly available literature. It is presumed that this compound is a reactive organometallic reagent. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a qualified chemist to review and approve any disposal procedures before implementation. All laboratory work should be conducted in accordance with site-specific and regulatory safety standards.
Essential Safety and Logistical Information
Organolithium reagents are a class of organometallic compounds that are highly reactive and often pyrophoric, meaning they can ignite spontaneously upon contact with air.[1][2][3] They also react violently with water and other protic solvents. The following operational and disposal plan is designed to mitigate these risks through a controlled quenching process. This procedure is intended for small quantities of residual or unwanted material typically found in a research laboratory setting. For the disposal of larger volumes or unopened containers, contact your institution's hazardous waste management group.[4][5]
Core Hazards:
-
Pyrophoricity: Spontaneous ignition on exposure to air.[1][2]
-
Reactivity: Violent reaction with water, alcohols, and other protic solvents.
-
Corrosivity: Can cause severe chemical burns upon contact with skin and eyes.[6]
-
Flammable Solvents: Typically supplied in flammable hydrocarbon solvents.[2][3]
Required Personal Protective Equipment (PPE):
-
Appropriate chemical-resistant gloves (a common practice is to wear nitrile gloves under neoprene or other heavy-duty gloves).[3]
Required Engineering Controls:
-
All procedures must be performed in a certified chemical fume hood with the sash positioned as low as possible.[3][4][7]
-
An inert atmosphere setup (using nitrogen or argon gas) is mandatory to prevent contact with air.[1][2][6]
-
A Class D fire extinguisher for combustible metals or a standard dry powder (ABC) type should be readily accessible. Note that Class D extinguishers are not recommended for organolithium reagents themselves but for resulting metal fires.[1][3]
Quantitative Data for Quenching Procedure
The following table summarizes key quantitative parameters for the safe quenching of organolithium reagents.
| Parameter | Value/Recommendation | Source(s) |
| Initial Dilution | Dilute the organolithium reagent to a concentration of less than 5% by weight in an inert, high-boiling solvent (e.g., heptane, toluene). | [4][6] |
| Quenching Agent | A 2 M solution of 2-propanol in an inert solvent like heptane can be prepared for the initial quenching step. | [4] |
| Temperature Control | Maintain the reaction temperature below 25°C using an ice/water or dry ice/acetone bath. | [1][8][9] |
Experimental Protocol for Quenching and Disposal
This protocol details the step-by-step methodology for neutralizing a reactive organolithium reagent.
Materials:
-
Three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet/outlet (bubbler).
-
Inert, anhydrous solvent (e.g., heptane, toluene).
-
Anhydrous isopropanol.
-
Anhydrous methanol.
-
Deionized water.
-
Cooling bath (ice/water or dry ice/acetone).
-
Syringes and cannulas for inert atmosphere transfer.
Procedure:
-
Preparation and Inerting:
-
Dilution of the Reagent:
-
In the reaction flask, place an appropriate volume of a suitable inert, anhydrous solvent (e.g., heptane).
-
Under the inert atmosphere, slowly transfer the organolithium reagent to be quenched into the flask containing the solvent with vigorous stirring. The final concentration should be below 5 wt%.[4][6]
-
Place the flask in a cooling bath to maintain a low temperature.[1]
-
-
Initial Quenching with Isopropanol:
-
Secondary Quenching with Methanol:
-
Final Quenching with Water:
-
Final Waste Handling:
-
Decontamination of Glassware:
-
Any glassware, syringes, or cannulas that have come into contact with the organolithium reagent must also be decontaminated.[8][10]
-
Rinse the equipment with a small amount of an inert solvent, and add this rinse to a separate quenching flask to be neutralized following the same procedure.[1][5][6]
-
Empty containers should be triple-rinsed with an inert solvent, with each rinse being carefully quenched.[2][3][11] After decontamination, the container can be left open in a safe location at the back of the fume hood to allow any residual solvent to evaporate before disposal.[2][3]
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the safe quenching and disposal of a reactive organolithium reagent.
Caption: Logical workflow for the safe quenching of reactive organolithium reagents.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. njit.edu [njit.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. epfl.ch [epfl.ch]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
